Product packaging for 2-Bromo-4,6-diphenyl-1,3,5-triazine(Cat. No.:CAS No. 80984-79-8)

2-Bromo-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1370971
CAS No.: 80984-79-8
M. Wt: 312.16 g/mol
InChI Key: PTPGZCQGDXUUAH-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C15H10BrN3 and its molecular weight is 312.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10BrN3 B1370971 2-Bromo-4,6-diphenyl-1,3,5-triazine CAS No. 80984-79-8

Properties

IUPAC Name

2-bromo-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPGZCQGDXUUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650644
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
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Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80984-79-8
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4,6-diphenyl-1,3,5-triazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Brominated Triazine Core

2-Bromo-4,6-diphenyl-1,3,5-triazine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in both materials science and medicinal chemistry. Its structure, which features a stable, electron-deficient 1,3,5-triazine core flanked by two phenyl groups and a reactive bromine atom, offers a unique combination of thermal stability, specific electronic properties, and a handle for synthetic diversification.[1][2]

The electron-withdrawing nature of the triazine ring makes this scaffold a valuable component in the design of materials for organic electronics, particularly as a host or electron-transporting material in Organic Light-Emitting Diodes (OLEDs).[1] The presence of the bromine atom is key to its utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, enabling the fine-tuning of molecular properties for specific applications.[2] In the realm of drug discovery, the 1,3,5-triazine scaffold is a known pharmacophore, and its derivatives have been explored for a range of biological activities, including anticancer properties.[3]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, offering insights for its effective utilization in research and development.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-4,6-diphenyl-1,3,5-triazine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.[4][5]

Part 1: Synthesis of 2-Amino-4,6-diphenyl-1,3,5-triazine

The synthesis of the aminotriazine precursor can be accomplished by the condensation of benzamidine with a suitable guanylating agent. A common and effective method involves the reaction of benzamidine hydrochloride with phenylguanidine.

Synthesis of the Amine Precursor

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenyl-1,3,5-triazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamidine hydrochloride (1.0 eq) and phenylguanidine (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 2-amino-4,6-diphenyl-1,3,5-triazine, will often precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Part 2: Sandmeyer Bromination of 2-Amino-4,6-diphenyl-1,3,5-triazine

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group to a halide via a diazonium salt intermediate.[4][6][7] This reaction is particularly well-suited for the synthesis of this compound from its amino precursor.

Sandmeyer Bromination Workflow

Experimental Protocol: Sandmeyer Bromination

  • Diazotization: Suspend 2-amino-4,6-diphenyl-1,3,5-triazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring. To this suspension, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr. Add the freshly prepared, cold diazonium salt solution to the CuBr solution in portions. Nitrogen gas evolution should be observed.

  • Work-up and Isolation: After the addition is complete, gently warm the reaction mixture to facilitate the complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and for predicting its behavior in chemical reactions.

PropertyValue
Molecular Formula C₁₅H₁₀BrN₃[8]
Molecular Weight 312.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 158-162 °C
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and THF; sparingly soluble in alcohols; insoluble in water.

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, the two phenyl groups are chemically equivalent. The protons on each phenyl ring will exhibit characteristic multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals will correspond to 10 protons.[9][10][11]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the triazine ring and the phenyl groups. The carbon atom of the triazine ring bearing the bromine atom will be significantly deshielded. The carbons of the phenyl rings will appear in the aromatic region (typically δ 120-140 ppm). Due to symmetry, only one set of signals for the phenyl carbons is expected.[9][10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N stretching vibrations of the triazine ring (around 1500-1600 cm⁻¹) and the C-Br stretching vibration (typically in the range of 500-600 cm⁻¹). Aromatic C-H stretching and bending vibrations will also be present.[10]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks with approximately equal intensity).

Chemical Reactivity and Applications

The bromine atom on the this compound scaffold serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to its application as a building block for more complex molecules with tailored properties.

Key Cross-Coupling Applications
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[12][13][14][15] In the case of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position of the triazine ring.

Significance: This reaction is extensively used in the synthesis of advanced materials for OLEDs. By coupling different aromatic or heteroaromatic boronic acids, the electronic and photophysical properties of the resulting triazine derivatives can be precisely tuned. This enables the creation of novel host materials, electron transport materials, and emitters with improved efficiency, stability, and color purity.[1]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[16][17][18][19][20] This reaction enables the synthesis of a wide range of 2-amino-substituted 4,6-diphenyl-1,3,5-triazines.

Significance: This transformation is of particular interest in medicinal chemistry. The introduction of various primary or secondary amines can lead to the generation of diverse libraries of triazine derivatives for biological screening. The resulting amino-triazine scaffold is a key feature in many biologically active compounds, including kinase inhibitors and other potential therapeutic agents.[3]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Solvent and Reaction Conditions: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF). Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Work-up and Purification: After cooling, quench the reaction, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the product by chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its robust triazine core provides thermal and chemical stability, while the strategically placed bromine atom offers a gateway for extensive functionalization through palladium-catalyzed cross-coupling reactions. This unique combination of properties makes it a highly sought-after building block for the rational design and synthesis of advanced materials for organic electronics, as well as for the development of novel drug candidates. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for harnessing its full potential in cutting-edge research and development.

References

An In-depth Technical Guide to 2-Bromo-4,6-diphenyl-1,3,5-triazine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Bromo-4,6-diphenyl-1,3,5-triazine

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and unique electronic properties. Within this class, this compound (C₁₅H₁₀BrN₃) emerges as a pivotal intermediate. Its strategic value lies in the reactive carbon-bromine bond positioned on the electron-deficient triazine ring. This feature makes it an exceptionally versatile building block for constructing complex, high-value molecules through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its synthesis, structural characterization, and core applications, with a focus on providing actionable protocols and mechanistic insights for the research professional.

Section 1: Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is critical for its effective use in a laboratory setting.

1.1: Physical and Chemical Properties

This compound is typically supplied as a white to light-yellow crystalline powder.[1] Its core properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 80984-79-8
Molecular Formula C₁₅H₁₀BrN₃[2]
Molecular Weight 312.16 g/mol [2]
Appearance White to light orange powder/crystal[1]
Melting Point 156.0 to 160.0 °C
Boiling Point 498.3 ± 28.0 °C (Predicted)N/A
Density 1.446 ± 0.06 g/cm³ (Predicted)N/A
Purity >98.0% (GC)
Solubility Soluble in TolueneN/A
1.2: Safety and Handling

While specific toxicological properties for this compound have not been thoroughly investigated, data from related halo-triazine compounds necessitate careful handling.

  • General Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[3]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, consult a physician.

  • Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Storage: Keep in a tightly closed container in a dry, dark, and well-ventilated place at room temperature.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of unsymmetrically substituted triazines like this compound can be approached through several established methodologies for triazine ring formation. The most practical methods often involve the cyclocondensation of amidines or the sequential substitution of cyanuric halides.

2.1: Plausible Synthetic Pathway: Condensation of Benzamidine with Cyanogen Bromide

A highly logical and efficient route to this compound involves the [2+1] cyclocondensation of two equivalents of benzamidine with one equivalent of an electrophilic C1 synthon, such as cyanogen bromide.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the amidine nitrogen onto the electrophilic carbon of cyanogen bromide. A second equivalent of benzamidine then attacks the intermediate, leading to a cascade of cyclization and elimination steps to form the stable 1,3,5-triazine ring. This method is advantageous as it builds the core structure with the desired substituents in a convergent manner.

G cluster_reactants Reactants cluster_process Process Benzamidine_1 Benzamidine (2 eq.) Nucleophilic_Attack Nucleophilic Attack & Intermediate Formation Benzamidine_1->Nucleophilic_Attack CNBr Cyanogen Bromide (1 eq.) CNBr->Nucleophilic_Attack Cyclization Cyclization & Elimination Nucleophilic_Attack->Cyclization Second equivalent of Benzamidine Product This compound Cyclization->Product

Plausible synthesis pathway for the target compound.
2.2: Experimental Protocol: Synthesis of a Representative Analog

Protocol: Synthesis of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine [4]

  • Reagent Preparation: Dissolve 4-Bromo-N-benzylideneaniline (1 equivalent) and benzamidine (1.1 equivalents) in chloroform.

  • Reaction: Heat the mixture to 80 °C in a sealed vessel.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

  • Purification: Collect the solid product by filtration. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or a chloroform/hexane mixture to yield colorless needles.

Causality and Insight: This reaction is an example of a [3+3] cycloaddition approach to triazine synthesis. The choice of chloroform as a solvent is due to its ability to dissolve the reactants while being relatively non-reactive under the thermal conditions. Heating to 80 °C provides the necessary activation energy for the cyclization cascade. The simplicity of the workup (filtration) is a significant advantage, driven by the crystalline nature and often poor solubility of the triazine product in the cooled reaction solvent.

Section 3: Spectroscopic Characterization

Accurate structural elucidation is paramount. While experimental data for the title compound is scarce in the literature, the characterization data for the isomeric 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine serves as an excellent proxy, with expected shifts being very similar.

Technique Expected Observations for 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine
¹H NMR (300 MHz, CDCl₃)δ 8.80-8.77 (m, 4H, ortho-H of phenyl groups), 8.70 (d, J = 8.1 Hz, 2H, ortho-H of bromophenyl), 7.65-7.55 (m, 6H, meta/para-H of phenyl groups), 7.44 (d, J = 8.1 Hz, 2H, meta-H of bromophenyl).
¹³C NMR (75 MHz, CDCl₃)δ 172.0, 171.9 (C-triazine), 154.3 (C-Br), 136.7, 134.3, 132.8, 129.5, 129.3, 129.0, 127.2 (Aromatic C).
FT-IR (KBr, cm⁻¹)Characteristic peaks expected around 1500-1600 cm⁻¹ (C=N and C=C stretching of triazine and aromatic rings) and in the fingerprint region for C-Br stretching.
Mass Spec. (HRMS-ESI)Calculated for C₁₅H₁₀BrN₃ [M+H]⁺: 312.0136; Found should be in close agreement. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).

Expert Interpretation: In the ¹H NMR, the downfield chemical shifts (δ > 8.7 ppm) for the protons ortho to the triazine ring are characteristic and result from the deshielding effect of the electron-withdrawing heterocyclic system. The ¹³C NMR spectrum will clearly show the quaternary carbons of the triazine ring at a very downfield position (δ > 170 ppm).

Section 4: Core Application: A Versatile Precursor in Cross-Coupling Reactions

The primary utility of this compound is as a robust electrophile in palladium-catalyzed cross-coupling reactions. The C-Br bond is activated by the electron-deficient triazine ring, making it an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds. This is fundamental to its role in building the complex, conjugated molecules required for applications like Organic Light-Emitting Diodes (OLEDs).[2]

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Start This compound Suzuki_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Suzuki_Catalyst Stille_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Additives (e.g., CuI, LiCl) Start->Stille_Catalyst Suzuki_Reagent Arylboronic Acid (R-B(OH)₂) Suzuki_Reagent->Suzuki_Catalyst Product Functionalized Triazine Derivatives (for OLEDs, etc.) Suzuki_Catalyst->Product Stille_Reagent Organostannane (R-SnBu₃) Stille_Reagent->Stille_Catalyst Stille_Catalyst->Product

Key cross-coupling applications of the title compound.
4.1: Suzuki-Miyaura Coupling Protocol

The Suzuki coupling is a powerful method for forming biaryl structures. The reaction of this compound with an arylboronic acid provides a direct route to tri-aryl triazines.

Protocol: General Suzuki Coupling [5][6]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.5 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to reflux (typically 80-100 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Insight: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is standard for ensuring stability and catalytic activity.[7]

4.2: Stille Coupling Protocol

The Stille coupling offers an alternative, often complementary, route using organostannane reagents. It is known for its tolerance of a wide array of functional groups.

Protocol: General Stille Coupling [8][9]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.), and additives like CuI (0.1 eq.) and LiCl (3-5 eq.).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as DMF or NMP. Purge the flask with Argon for 10-15 minutes before adding the organostannane reagent (e.g., Tributylphenyltin, 1.15 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 40-80 °C. The reaction time can vary significantly (from hours to days) depending on the substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture. To remove tin byproducts, either wash the organic extract with an aqueous KF solution or perform a specific workup involving an ammonia solution before standard extraction with a nonpolar solvent like hexane.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Causality and Insight: The additives play a critical role. LiCl can accelerate the oxidative addition step, while CuI is believed to accelerate the rate-limiting transmetalation step by acting as a scavenger for inhibiting ligands.[9] The choice of a more electron-rich and bulky ligand, as in Pd(dppf)Cl₂, can also enhance catalytic turnover for challenging substrates.

References

An In-Depth Technical Guide to 2-Bromo-4,6-diphenyl-1,3,5-triazine: Synthesis, Identification, and Applications for Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the core characteristics of 2-Bromo-4,6-diphenyl-1,3,5-triazine, a versatile building block in synthetic and medicinal chemistry.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in materials science and as a versatile intermediate in organic synthesis. Its unique molecular structure, featuring a reactive bromine atom on the triazine core flanked by two phenyl groups, allows for a wide range of chemical modifications, making it a valuable scaffold for the development of novel functional molecules. This guide provides a comprehensive overview of its identification, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Part 1: Core Identification and Physicochemical Properties

Correctly identifying this compound is paramount for its effective use in research and development. This section details its key identifiers and physical characteristics.

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) registry number for this compound is 80984-79-8 .[1] Its molecular formula is C₁₅H₁₀BrN₃, corresponding to a molecular weight of 312.17 g/mol .[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 156.0 to 160.0 °C[1]
Purity Typically >98.0% (by GC)[1]
Solubility Information not widely available, but expected to be soluble in common organic solvents.

Part 2: Synthesis of this compound

The synthesis of this compound, like many substituted triazines, typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3] The chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This differential reactivity allows for controlled, stepwise synthesis.[3]

General Synthetic Approach from Cyanuric Chloride

A plausible and widely practiced synthetic strategy involves a two-step nucleophilic substitution on cyanuric chloride.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Disubstitution cluster_1 Step 2: Bromination Cyanuric_Chloride Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Diphenylchloro_triazine 2-Chloro-4,6-diphenyl-1,3,5-triazine Cyanuric_Chloride->Diphenylchloro_triazine 2 equivalents Phenyl_Nucleophile Phenyl Nucleophile (e.g., Phenylmagnesium bromide or Phenyllithium) Phenyl_Nucleophile->Diphenylchloro_triazine Final_Product This compound Diphenylchloro_triazine->Final_Product Brominating_Agent Brominating Agent (e.g., PBr₃/Br₂, HBr) Brominating_Agent->Final_Product

Caption: A general two-step synthetic pathway to this compound.

Exemplary Synthetic Protocol

Step 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

  • To a stirred solution of cyanuric chloride in a suitable anhydrous solvent (e.g., THF or diethyl ether) at 0 °C, slowly add two equivalents of a phenyl nucleophile, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.

Step 2: Conversion to this compound

  • The conversion of the chloro-substituent to a bromo-substituent can be achieved through various halogen exchange reactions. A common method involves heating the chloro-triazine with a brominating agent such as phosphorus tribromide (PBr₃) in the presence of bromine (Br₂) or with hydrobromic acid (HBr).

  • The reaction conditions (temperature, reaction time, and solvent) will need to be optimized for this specific substrate.

  • After the reaction is complete, the mixture is cooled and carefully quenched.

  • The product is then extracted, washed, dried, and purified, typically by recrystallization or column chromatography, to yield the final product, this compound.

Part 3: Spectroscopic Identification and Characterization

Robust analytical methods are crucial for confirming the identity and purity of this compound. This section outlines the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, the protons on both phenyl rings may be chemically equivalent, leading to a simplified spectrum. The signals would typically appear in the aromatic region (δ 7.0-9.0 ppm). The integration of these signals should correspond to 10 protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the triazine ring and the phenyl groups. The carbon atoms of the triazine ring are expected to resonate at a lower field (higher ppm value) due to the electron-withdrawing nature of the nitrogen atoms. The phenyl carbons will appear in the aromatic region (typically δ 120-140 ppm). The carbon atom attached to the bromine on the triazine ring will have a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the triazine ring and the phenyl groups. Key expected absorptions include:

  • C=N stretching vibrations of the triazine ring, typically appearing in the region of 1500-1600 cm⁻¹.

  • Aromatic C=C stretching vibrations from the phenyl groups, also in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C-Br stretching vibration , which is expected at lower wavenumbers, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (311.0058 Da for the monoisotopic mass).[4]

  • Isotopic Pattern: A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion peak and any bromine-containing fragments.

  • Fragmentation: Common fragmentation pathways for triazines may involve the loss of the bromine atom, cleavage of the phenyl groups, or fragmentation of the triazine ring.

Part 4: Applications in Drug Discovery and Development

The 1,3,5-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Triazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6]

The presence of a reactive bromine atom in this compound makes it a particularly useful building block for creating libraries of novel compounds for drug discovery. The bromine can be readily displaced by various nucleophiles or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of new triazine-based compounds.

Diagram: Utility in Medicinal Chemistry

G Core_Scaffold This compound Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core_Scaffold->Cross_Coupling Nucleophilic_Substitution Nucleophilic Substitution Core_Scaffold->Nucleophilic_Substitution Diverse_Analogs Diverse Library of Triazine Analogs Cross_Coupling->Diverse_Analogs Nucleophilic_Substitution->Diverse_Analogs Biological_Screening Biological Screening Diverse_Analogs->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Role of this compound in generating compound libraries for drug discovery.

Potential Therapeutic Areas

While specific drug candidates derived directly from this compound are not extensively documented in the available literature, the broader class of substituted triazines has shown promise in several therapeutic areas:

  • Anticancer Agents: Many triazine derivatives have been investigated for their potential as anticancer drugs, targeting various enzymes and signaling pathways involved in cancer progression.[5][7]

  • Antimicrobial Agents: The triazine core is present in several compounds with antibacterial and antifungal activity.[8]

  • Kinase Inhibitors: The triazine scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are important targets in cancer and inflammatory diseases.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and drug discovery. Its well-defined structure, accessible synthesis from common starting materials, and the reactivity of its bromine substituent make it an attractive scaffold for the creation of novel and diverse molecular architectures. For researchers and scientists in the field of drug development, this compound offers a gateway to new classes of potential therapeutic agents. A thorough understanding of its identification, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2-Bromo-4,6-diphenyl-1,3,5-triazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of chemical synthesis, materials science, and pharmaceutical development, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For a molecule like 2-Bromo-4,6-diphenyl-1,3,5-triazine, a versatile building block in the creation of complex organic materials, a thorough understanding of its behavior in various organic solvents is paramount.[1][2][3] This guide provides an in-depth exploration of the solubility characteristics of this triazine derivative, offering both predictive insights and a robust experimental framework for its quantitative determination. While specific, comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages data from structurally analogous compounds and fundamental chemical principles to provide a reliable predictive profile and a detailed protocol for its empirical validation.

Section 1: Deconstructing the Molecule - A Glimpse into Predicted Solubility

The molecular architecture of this compound, characterized by a polar heterocyclic triazine core and nonpolar phenyl and bromo substituents, suggests a nuanced solubility profile. The general principle of "like dissolves like" provides a foundational lens through which we can predict its behavior in different solvent classes.[4][5] The presence of the bulky, nonpolar phenyl groups and the halogen atom indicates a proclivity for dissolution in nonpolar or moderately polar organic solvents, while the nitrogen-containing triazine ring may offer some affinity for more polar environments.

Based on the analysis of its structure and data from similar triazine compounds, a qualitative prediction of its solubility in common organic solvents is presented below.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aromatic Toluene, BenzeneSolubleFavorable π-stacking interactions between the solvent's and the compound's phenyl rings are expected to promote dissolution. One source explicitly states solubility in Toluene.[6][7]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)Soluble to Moderately SolubleThese solvents can engage in dipole-dipole interactions with the polar triazine ring, facilitating solubility.
Polar Protic Methanol, EthanolSparingly SolubleThe potential for hydrogen bonding with the triazine nitrogens is present but may be sterically hindered by the bulky phenyl groups, leading to limited solubility.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleThe absence of significant favorable intermolecular interactions with these aliphatic solvents suggests poor solubility.[6]
Aqueous WaterInsolubleThe predominantly nonpolar and hydrophobic nature of the molecule makes it highly unlikely to dissolve in water.[1]

Section 2: The Litmus Test - A Rigorous Protocol for Quantitative Solubility Determination

To move beyond prediction and ascertain the precise quantitative solubility of this compound, a systematic and meticulous experimental approach is essential. The following protocol outlines a standard and reliable method for determining solubility, ensuring reproducible and accurate results.[6][8][9][10]

Experimental Workflow Overview

The experimental determination of solubility typically involves the preparation of a saturated solution, followed by the separation of the solid and liquid phases, and subsequent quantification of the dissolved solute.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess this compound prep2 Add known volume of organic solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sep1 Allow solid to settle prep3->sep1 Equilibrium Reached sep2 Centrifuge or filter the solution sep1->sep2 quant1 Take an aliquot of the clear supernatant sep2->quant1 Clear Saturated Solution quant2 Evaporate the solvent quant1->quant2 quant3 Weigh the solid residue quant2->quant3 quant4 Calculate solubility (e.g., in g/L or mol/L) quant3->quant4

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or syringe filters (0.22 µm)

  • Pipettes

  • Evaporation system (e.g., rotary evaporator or vacuum oven)

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of labeled vials. The excess is crucial to ensure saturation.

    • Add a precise, known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of any suspended particles, either centrifuge the vials at a moderate speed or filter a portion of the supernatant through a syringe filter. This step is critical for accurate results.

  • Quantification of Dissolved Solute:

    • Carefully transfer a known volume (e.g., 1.0 mL) of the clear, saturated supernatant to a pre-weighed vial.

    • Evaporate the solvent from the aliquot under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, reweigh the vial containing the solid residue.

    • The mass of the dissolved solute is the difference between the final and initial weights of the vial.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Self-Validating System and Controls

To ensure the trustworthiness of the obtained data, the following controls should be implemented:

  • Time to Equilibrium Study: For a new compound, it is advisable to determine the time required to reach solubility equilibrium. This can be done by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration of the dissolved solute. Equilibrium is reached when the concentration no longer increases with time.

  • Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the measurement and identify any potential outliers.

  • Blank Controls: A vial containing only the solvent should be subjected to the same experimental conditions to account for any potential non-volatile impurities in the solvent.

Section 3: The "Why" Behind the "How" - Theoretical Underpinnings of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute and the solvent molecules.[5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.

The Principle of "Like Dissolves Like"

This adage is a simple yet powerful guide for predicting solubility.[4] It is based on the polarity of the solute and solvent.

  • Polar Solutes tend to dissolve in polar solvents . The electrostatic interactions (dipole-dipole forces and hydrogen bonds) between the polar solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.

  • Nonpolar Solutes tend to dissolve in nonpolar solvents . The primary intermolecular forces in this case are London dispersion forces.

For this compound, its structure presents both polar (the triazine ring) and nonpolar (the phenyl and bromo groups) regions. This dual nature explains its predicted solubility in a range of organic solvents.

Factors Influencing Solubility

Several factors can influence the solubility of a compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute lattice.

  • Molecular Size and Shape: Larger molecules are generally less soluble than smaller ones due to the greater energy required to overcome the crystal lattice forces.[4] The planarity of the triazine ring and the attached phenyl groups in this compound can facilitate π-π stacking, which can influence its solubility in aromatic solvents.

  • Presence of Functional Groups: The nature of the functional groups on a molecule plays a crucial role in determining its solubility. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, which can enhance solubility in protic solvents, although this effect can be diminished by steric hindrance.

Conclusion: A Foundation for Application

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective utilization in research and development. By combining the predictive insights derived from its molecular structure with a robust experimental protocol for quantitative determination, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. This guide provides the foundational knowledge and a clear methodological framework to navigate the dissolution landscape of this important chemical entity, thereby enabling its broader application in the advancement of science and technology.

References

A Technical Guide to 2-Bromo-4,6-diphenyl-1,3,5-triazine: A Pivotal Intermediate in Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of higher efficiency, greater stability, and enhanced color purity in Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular architecture of the organic materials employed. Within the vast landscape of organic electronics, 1,3,5-triazine derivatives have emerged as a cornerstone class of materials, primarily due to their inherent electron-deficient nature, which is highly advantageous for electron transport and charge balance within OLED devices. This technical guide provides an in-depth examination of 2-Bromo-4,6-diphenyl-1,3,5-triazine, a critical intermediate that serves as a versatile platform for synthesizing a new generation of high-performance host and electron-transport materials. We will explore its synthesis, the strategic importance of its chemical structure, and its role as a foundational building block for complex, functional molecules that are driving innovation in OLED technology.

The 1,3,5-Triazine Core: An Electron-Deficient Powerhouse for OLEDs

The 1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms, is intrinsically electron-deficient. This property is the primary driver of its utility in OLEDs.[1]

  • Enhanced Electron Injection & Transport: The strong electron-withdrawing capability of the triazine core facilitates efficient electron injection from the cathode and promotes high electron mobility within the organic layer.[1][2] This is crucial for balancing the charge carrier flux (holes and electrons) in the emissive layer, a fundamental prerequisite for achieving high recombination efficiency and, consequently, high device brightness.[1]

  • High Triplet Energy: For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material must possess a triplet energy higher than that of the phosphorescent dopant.[3] The rigid, electron-deficient triazine core, when appropriately substituted, can be engineered to have a high triplet energy, effectively confining excitons to the emitter and preventing reverse energy transfer, which would otherwise quench luminescence.[4][5]

  • Thermal and Morphological Stability: Triazine-based compounds often exhibit excellent thermal stability and high glass transition temperatures (Tg), contributing to the operational lifetime and durability of OLED devices by preventing morphological changes or degradation under thermal stress.[1][6]

The subject of this guide, this compound, combines this potent triazine core with two phenyl groups and a strategically placed bromophenyl group. The phenyl groups contribute to the material's morphological stability and can be used to tune the electronic properties. The bromine atom is not merely a substituent; it is a reactive handle, transforming the molecule into a versatile building block for more complex architectures through cross-coupling chemistry.[7][8]

Molecular Structure Overview

Below is a diagram illustrating the general structure of this compound. The bromine can be at the ortho, meta, or para position of the phenyl ring, with each isomer offering slightly different steric and electronic properties for subsequent reactions.

Caption: Molecular structure of 2-(o-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Synthesis Pathway and Mechanistic Insight

The synthesis of this compound and its derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. The chlorine atoms on the triazine ring can be substituted sequentially via nucleophilic aromatic substitution (SNAr) reactions.

The causality behind this synthetic strategy lies in the decreasing reactivity of the chlorine atoms with each successive substitution. The first substitution is rapid, the second requires more forcing conditions, and the third is the most challenging. This reactivity gradient allows for a controlled, stepwise synthesis to build unsymmetrical triazine molecules. For instance, reacting cyanuric chloride with two equivalents of a phenyl-containing Grignard or organolithium reagent, followed by reaction with one equivalent of a bromophenyl-containing reagent, can yield the desired product.

A more common and versatile approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis_Pathway cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Cyclotrimerization Benzonitrile Benzonitrile Pinner_Product Ethyl benzimidate Benzonitrile->Pinner_Product cond1 + HCl (gas) + Ethanol HCl HCl gas Ethanol Ethanol Pinner_Product_2 Ethyl benzimidate Triazine_Core 2-Bromo-4,6-diphenyl- 1,3,5-triazine Pinner_Product_2->Triazine_Core Co-trimerization cond2 Catalyst (e.g., Lewis Acid) Bromobenzonitrile Bromobenzonitrile Bromobenzonitrile->Triazine_Core

Caption: General synthetic logic for 1,3,5-triazine derivatives.

The Role of this compound as a Core Intermediate

The true value of this compound lies in its capacity as a versatile intermediate.[7][9] The carbon-bromine bond is a prime reactive site for forming new carbon-carbon or carbon-nitrogen bonds using modern catalysis, most notably palladium-catalyzed cross-coupling reactions. This allows for the "stitching" of the triazine core to other functional organic moieties, creating sophisticated molecules tailored for specific roles within an OLED.

Building_Block cluster_Coupling Palladium-Catalyzed Cross-Coupling cluster_Products Target Functional Materials Intermediate 2-Bromo-4,6-diphenyl- 1,3,5-triazine Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Intermediate->Suzuki Buchwald Buchwald-Hartwig (+ Amine/Carbazole) Stille Stille Coupling (+ Organostannane) Host Bipolar & Unipolar Host Materials Suzuki->Host ETM Electron Transport Materials (ETMs) Suzuki->ETM Buchwald->Host Emitter TADF & Fluorescent Emitters Stille->Emitter

Caption: Role as a versatile building block for functional OLED materials.

Crafting High-Performance Host Materials

The intermediate is extensively used to build host materials for PhOLEDs. By coupling the bromo-triazine with hole-transporting units (e.g., carbazole, triphenylamine derivatives) via Suzuki or Buchwald-Hartwig reactions, it is possible to create bipolar host materials.[3][10]

  • Causality: A bipolar host possesses both electron- and hole-transporting capabilities. This design ensures that the charge recombination zone is wide and confined within the emissive layer, away from the transport layers. This balanced charge flux minimizes exciton quenching and leads to a significant reduction in efficiency roll-off at high brightness, a critical challenge in OLED performance.[10][11] For blue PhOLEDs, the resulting host must also maintain a high triplet energy (>2.65 eV) to effectively host blue emitters like FIrpic.[3]

Engineering Advanced Electron-Transport Materials (ETMs)

While the triazine core itself is a good electron transporter, its performance can be fine-tuned. Coupling the bromo-triazine intermediate with other electron-withdrawing groups or sterically bulky moieties can enhance its properties.

  • Causality: Adding bulky side groups can disrupt intermolecular packing in the solid state. This amorphous morphology is crucial for vacuum-deposited OLEDs, as it prevents crystallization during device operation, which would otherwise lead to device failure.[12] Furthermore, these modifications can be used to precisely tune the LUMO (Lowest Unoccupied Molecular Orbital) level to create a better energy alignment with adjacent layers, reducing the electron injection barrier and lowering the device's operating voltage.[6]

Device Performance and Data

Materials derived from triazine intermediates have demonstrated exceptional performance in OLED devices. The ability to precisely control the molecular structure allows for the optimization of charge balance, triplet energy, and thermal stability, culminating in devices with high efficiency and long operational lifetimes.[4][5][13]

Host Material ClassEmitter (Dopant)Max. External Quantum Eff. (EQE)Power Eff. (lm/W)Ref.
Triazine-Carbazole BipolarFIrpic (Blue PhOLED)7.0%-[3]
Triazine-Carbazole BipolarGreen PhOLED21.2%-[10]
Star-shaped Triazine(PPy)₂Ir(acac) (Green PhOLED)17.5%59.0 lm/W[4][5]
Star-shaped TriazineGreen PhOLED14.4%50.6 lm/W[4][5]

This table summarizes representative performance data for OLEDs utilizing various triazine-based host materials, showcasing their effectiveness.

Typical OLED Device Architecture

A multi-layer OLED stack is designed to control the injection, transport, and recombination of charge carriers. A material derived from this compound would typically be placed in the Host or Electron Transport Layer.

OLED_Structure OLED Anode (ITO) Hole Injection Layer (HIL) Hole Transport Layer (HTL) Emissive Layer (EML) Host + Dopant Electron Transport Layer (ETL) Electron Injection Layer (EIL) Cathode (Al) Triazine_Role Potential Location for Triazine-Derived Material Triazine_Role->OLED:eml Triazine_Role->OLED:etl

Caption: Typical OLED device stack showing potential layers for triazine materials.

Experimental Protocol: Synthesis of a Bipolar Host Material via Suzuki Coupling

This section provides a representative, field-proven protocol for synthesizing a functional OLED material starting from a bromo-triazine intermediate. This protocol is intended for trained chemistry professionals in a controlled laboratory setting.

Objective: To synthesize 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole, a bipolar host material.

Reactants:

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine (as a proxy starting point for functionalization)

  • (9-Phenyl-9H-carbazol-3-yl)boronic acid

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Toluene/Ethanol/Water mixture

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq).

  • Reagent Addition: Add (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 eq) and potassium carbonate (3.0 eq).

  • Solvent Degassing: Add the solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1, 100 mL). Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (0.05 eq).

    • Causality: The palladium catalyst is the heart of the reaction, enabling the transmetalation and reductive elimination steps that form the new C-C bond. It must be handled under inert conditions to maintain its catalytic activity.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently. The base is crucial for activating the boronic acid for the transmetalation step.

  • Workup and Extraction: After cooling to room temperature, add deionized water to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified.

    • Primary Purification: Column chromatography on silica gel is used to separate the desired product from unreacted starting materials and catalyst residues.

    • Final Purification for OLED Grade: For electronic applications, the material must be of extremely high purity (>99.9%). This is achieved through temperature-gradient sublimation under high vacuum. This final step removes trace impurities that could act as charge traps or luminescence quenchers in a device.

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler in the field of organic electronics. Its architecture masterfully combines the potent electron-deficient 1,3,5-triazine core with a reactive bromine handle, providing chemists with a powerful and versatile platform. Through well-established cross-coupling methodologies, this intermediate can be elaborated into a diverse range of sophisticated host and electron-transport materials. The causality is clear: by enabling precise control over molecular properties such as charge transport, triplet energy, and morphology, this intermediate allows for the rational design of materials that directly address and overcome key challenges in OLED performance, including efficiency roll-off, operating voltage, and device longevity. As the demand for next-generation displays and lighting continues to grow, the role of such pivotal intermediates will only become more critical in translating molecular design into tangible technological advancements.

References

2-Bromo-4,6-diphenyl-1,3,5-triazine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4,6-diphenyl-1,3,5-triazine as a Versatile Building Block in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,3,5-triazine core is a foundational scaffold in modern organic chemistry, prized for its unique electronic properties, high thermal stability, and versatile reactivity.[1] This six-membered heterocyclic aromatic ring, with its alternating nitrogen and carbon atoms, imparts a significant electron-withdrawing character, making it a valuable component in materials science and medicinal chemistry.[2] Within this class of compounds, this compound emerges as a particularly powerful and versatile building block.

The strategic placement of a bromine atom on the electron-deficient triazine ring provides a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The two phenyl substituents contribute to the molecule's rigidity, thermal stability, and influence intermolecular interactions, which are crucial for the performance of advanced materials.[1] This guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₀BrN₃[3]
Molecular Weight 312.17 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 156-160 °C[3]
CAS Number 80984-79-8[3]
Spectroscopic Characterization

The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the two phenyl rings. The exact chemical shifts and coupling patterns will depend on the solvent used.[4][5]

    • ¹³C-NMR: The carbon NMR spectrum will display signals for the carbon atoms of the triazine ring and the phenyl groups. The carbon atoms of the triazine ring are typically observed in the range of δ 160-175 ppm due to the influence of the electronegative nitrogen atoms.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[6]

Synthesis of this compound

The synthesis of asymmetrically substituted triazines like this compound can be approached in a few ways. A common strategy involves the sequential substitution of a trihalogenated triazine, such as cyanuric bromide or cyanuric chloride. Given the higher lability of the C-Br bond compared to the C-Cl bond, cyanuric bromide can be a more reactive starting material.[7] The following is a representative synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction Pathway start1 Cyanuric Bromide step1 Step 1: Nucleophilic Substitution (2 equivalents of Grignard) start1->step1 Reacts with start2 Phenylmagnesium Bromide (Grignard Reagent) start2->step1 product This compound step1->product Yields

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a plausible method for the synthesis of this compound based on established triazine chemistry.[8][9]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add a solution of cyanuric bromide (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add a solution of phenylmagnesium bromide (2.0 equivalents) in THF to the stirred solution of cyanuric bromide via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The causality behind this slow, cooled addition is to control the exothermicity of the Grignard reaction and to favor the disubstitution product over trisubstitution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Core Applications in Organic Synthesis

The presence of the C-Br bond on the electron-deficient triazine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, opening up a vast synthetic landscape.

Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds.[10] In the context of this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the triazine ring.

G pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L2-R pd2_ox->pd2_trans Transmetalation (R-B(OH)2 + Base) product_complex Ar-R-Pd(II)L2 pd2_trans->product_complex Isomerization product_complex->pd0 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[11]

ComponentRoleTypical Reagents/Conditions
Electrophile SubstrateThis compound
Nucleophile Coupling PartnerArylboronic acid or ester
Catalyst Facilitates the reactionPd(PPh₃)₄, Pd(dppf)Cl₂
Base Activates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Reaction mediumToluene/Ethanol/Water, Dioxane/Water
Temperature Reaction energy80-110 °C
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon). This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the method of choice for forming a bond between an sp² carbon and an sp carbon, providing access to aryl alkynes.[1][12] This reaction is invaluable for extending the conjugation of the triazine system, a key strategy in the design of materials for optoelectronics.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L2-C≡CR pd2_trans->pd0 Reductive Elimination (Ar-C≡CR) alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pd2_ox Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

The following protocol outlines a general procedure for the Sonogashira coupling of this compound.[12]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).

  • Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) followed by this compound (1.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine. The organic layer is then dried, concentrated, and purified by column chromatography.

Synthesis of Advanced Materials

The rigid, planar structure of the triazine core, combined with the ability to introduce diverse functionalities via the bromo substituent, makes this compound a prime candidate for the synthesis of advanced materials.

Covalent Organic Frameworks (COFs) and Polymers

Covalent Organic Frameworks are a class of porous crystalline polymers with ordered structures. The triazine unit is a common building block in COFs due to its ability to form robust, planar networks.[13][14] this compound can serve as a key monomer, where subsequent cross-coupling reactions can link these units into extended, porous frameworks with applications in gas storage, separation, and catalysis.[15]

Dendrimers and Materials for Optoelectronics

The synthesis of dendrimers and other functional macromolecules for applications in organic light-emitting diodes (OLEDs) often utilizes triazine-based cores.[11] The electron-deficient nature of the triazine ring is beneficial for electron transport materials in OLEDs. By using this compound as a starting point, complex, multi-triazine architectures can be constructed through divergent or convergent synthetic strategies, often employing the cross-coupling reactions described above.[16]

Applications in Medicinal Chemistry

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[2][17] this compound provides a versatile platform for the synthesis of novel triazine derivatives for biological screening. The bromo substituent can be displaced by various nucleophiles (amines, thiols, etc.) or used in cross-coupling reactions to append pharmacologically relevant moieties.[18]

G cluster_apps Synthetic Applications start This compound app1 Suzuki-Miyaura Coupling start->app1 app2 Sonogashira Coupling start->app2 app3 COF & Polymer Synthesis start->app3 app4 Medicinal Chemistry Derivatives start->app4

Caption: Versatile applications of the title building block.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its robust triazine core provides thermal and chemical stability, while the strategically placed bromine atom serves as a versatile handle for a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the rational design and synthesis of complex molecules with tailored properties for applications ranging from advanced materials for optoelectronics to novel scaffolds for drug discovery. The protocols and insights provided in this guide aim to empower researchers to fully exploit the synthetic potential of this powerful chemical entity.

References

Spectroscopic Characterization of 2-Bromo-4,6-diphenyl-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4,6-diphenyl-1,3,5-triazine is a key intermediate in the synthesis of a variety of functional organic materials, including those utilized in the development of organic light-emitting diodes (OLEDs) and other advanced applications.[1] Its chemical structure, featuring a triazine core with two phenyl substituents and a reactive bromine atom, makes it a versatile building block for creating more complex molecular architectures through cross-coupling reactions.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is not readily found in the peer-reviewed literature, this guide offers a robust, predicted spectroscopic profile based on established principles and data from closely related analogues. This information is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important chemical compound.

Molecular Structure

The structural formula of this compound is presented below. The molecule possesses a plane of symmetry that influences its spectroscopic properties, particularly in NMR.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key features in its ¹H and ¹³C NMR spectra are predicted based on the chemical shifts observed for similar triazine derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region, corresponding to the protons of the two phenyl groups. Due to the molecule's symmetry, the two phenyl groups are chemically equivalent.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.7 - 8.8Multiplet4HOrtho-protons of the phenyl groups
~ 7.5 - 7.7Multiplet6HMeta- and para-protons of the phenyl groups

Rationale for Predicted ¹H NMR Spectrum:

  • The signals are in the downfield region (7.5-8.8 ppm), which is characteristic of aromatic protons.

  • The ortho-protons are expected to be the most downfield due to the deshielding effect of the electron-withdrawing triazine ring.

  • The meta- and para-protons will appear slightly more upfield and may overlap, resulting in a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~ 172C-Br on the triazine ring
~ 171C-Ph on the triazine ring
~ 136Quaternary carbon of the phenyl group attached to the triazine ring
~ 133Para-carbon of the phenyl groups
~ 129Ortho- and meta-carbons of the phenyl groups

Rationale for Predicted ¹³C NMR Spectrum:

  • The carbons of the triazine ring are expected to appear at the most downfield positions due to the presence of three electronegative nitrogen atoms.

  • The carbon atom bonded to the bromine (C-Br) is anticipated to have a distinct chemical shift.

  • The phenyl carbons will have chemical shifts in the typical aromatic range (120-140 ppm).

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretchingAromatic C-H
~ 1600 - 1450C=C and C=N stretchingAromatic ring and triazine ring
~ 1400 - 1300In-plane C-H bendingAromatic C-H
~ 800 - 600C-Br stretchingAryl-Bromide

Rationale for Predicted IR Spectrum:

  • The presence of aromatic C-H stretching vibrations is expected just above 3000 cm⁻¹.

  • The characteristic stretching vibrations of the aromatic and triazine rings will appear in the 1600-1450 cm⁻¹ region.

  • The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a solid sample. This can be done by preparing a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted m/zAssignment
311/313[M]⁺˙ (Molecular ion)
232[M - Br]⁺
103[C₆H₅CN]⁺
77[C₆H₅]⁺

Rationale for Predicted Mass Spectrum:

  • The molecular ion peak ([M]⁺˙) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of approximately equal intensity separated by 2 m/z units (³¹¹Br and ³¹³Br).

  • A common fragmentation pathway for bromo-substituted compounds is the loss of the bromine radical, which would result in a fragment ion at m/z 232.

  • Further fragmentation of the triazine ring and phenyl groups can lead to smaller fragment ions.

Predicted Fragmentation Pattern

M [M]⁺˙ (m/z 311/313) M_minus_Br [M - Br]⁺ (m/z 232) M->M_minus_Br - Br• PhCN [C₆H₅CN]⁺ (m/z 103) M_minus_Br->PhCN Ph [C₆H₅]⁺ (m/z 77) PhCN->Ph - CN

Figure 2: Predicted fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique should be used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the major fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized triazine derivative like this compound.

cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation and Confirmation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation

Figure 3: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for scientists working with this compound. By understanding the expected spectroscopic features, researchers can more confidently identify and assess the purity of this important synthetic intermediate, thereby facilitating its effective use in the development of novel materials and technologies.

References

An In-depth Technical Guide to the Thermal Stability of the 2,4-Diphenyl-1,3,5-Triazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diphenyl-1,3,5-triazine core is a pivotal structural motif integral to a diverse array of functional materials, including high-performance polymers, dendrimers, and pharmacologically active compounds. A comprehensive understanding of its thermal stability is paramount for defining the operational limits and processing parameters of these advanced materials. This technical guide provides a detailed analysis of the thermal properties of the 2,4-diphenyl-1,3,5-triazine core, synthesizing available data from established thermal analysis techniques. This document will delve into the principles of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), present data on the thermal decomposition of phenyl-substituted triazines, and elucidate probable decomposition mechanisms. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or developing materials based on the robust 2,4-diphenyl-1,3,5-triazine scaffold.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring, a six-membered heterocycle featuring alternating carbon and nitrogen atoms, serves as a fundamental building block in the realms of organic and materials chemistry. Its inherent thermal stability, planarity, and capacity to engage in a variety of intermolecular interactions make it a highly attractive core for the design of durable and functional molecules. The strategic incorporation of phenyl substituents at the 2 and 4 positions of the triazine ring further enhances its utility, imparting desirable photophysical and electronic properties. For instance, aromatic dendrimers that feature a 2,4,6-triphenyl-1,3,5-triazine skeleton as the core molecule demonstrate improved thermal stability and beneficial photophysical properties associated with enhanced electron-transfer processes.[1][2]

This guide focuses specifically on the thermal stability of the 2,4-diphenyl-1,3,5-triazine core. This critical parameter is essential for its application in high-performance materials and for ensuring the integrity of pharmaceutical compounds throughout the manufacturing process and during storage.

Methodologies for Assessing Thermal Stability

The thermal stability of chemical compounds is primarily evaluated using thermoanalytical techniques that measure changes in physical or chemical properties as a function of temperature. The two most common and powerful methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA is an analytical technique that measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., inert like nitrogen, or oxidative like air). The resulting data is presented as a TGA curve, which plots the percentage of mass loss versus temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, illustrates the rate of mass loss and is instrumental in identifying the temperatures at which decomposition occurs most rapidly.

Experimental Protocol: A Step-by-Step Guide for TGA Analysis of Organic Compounds

  • Sample Preparation: An accurately weighed 5-10 mg sample of the 2,4-diphenyl-1,3,5-triazine is placed into a clean, tared TGA crucible, which is typically made of alumina or platinum. To ensure uniform heating, the sample should form a thin, even layer at the bottom of the crucible.

  • Instrument Setup:

    • The sample crucible and an empty reference crucible are positioned in the TGA furnace.

    • The furnace is then purged with the desired gas (e.g., high-purity nitrogen at a flow rate of 20-50 mL/min) for a minimum of 30 minutes to establish an inert atmosphere.

  • Thermal Program:

    • The sample is equilibrated at a starting temperature, typically near ambient conditions (e.g., 30 °C).

    • The temperature is then ramped at a constant heating rate, commonly 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 800 °C).

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis:

    • The percentage of mass loss is plotted on the y-axis against the temperature on the x-axis to generate the TGA curve.

    • The first derivative of the TGA curve is calculated to obtain the DTG curve.

    • Key parameters are determined from the curves, including the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve, and the residual mass at the final temperature.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Sample load Load into TGA Crucible weigh->load place Place Sample & Reference Crucibles load->place purge Purge with Inert Gas place->purge heat Heat at a Controlled Rate purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine T-onset, T-max, and Residue plot->determine

Caption: A generalized workflow for performing Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is employed to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature, along with the enthalpy of these transitions. In the context of thermal stability studies, DSC can reveal endothermic (heat-absorbing) or exothermic (heat-releasing) decomposition processes.

Experimental Protocol: A Step-by-Step Guide for DSC Analysis of Organic Compounds

  • Sample Preparation: An accurately weighed 2-5 mg sample of the 2,4-diphenyl-1,3,5-triazine is placed into a clean DSC pan, which is typically made of aluminum.

  • Encapsulation: The pan is hermetically sealed to prevent any loss of volatile decomposition products during the analysis.

  • Instrument Setup:

    • The sealed sample pan and an empty, sealed reference pan are placed into the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program:

    • The sample is equilibrated at a starting temperature that is below any expected thermal transitions.

    • The temperature is then ramped at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • The heat flow is plotted on the y-axis against the temperature on the x-axis to generate the DSC thermogram.

    • Endothermic and exothermic peaks, which correspond to thermal events, are identified.

    • The onset temperature, peak temperature, and enthalpy of these transitions are determined from the thermogram.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 2-5 mg of Sample encapsulate Seal in DSC Pan weigh->encapsulate place Place Sample & Reference Pans encapsulate->place purge Purge with Inert Gas place->purge heat Heat at a Controlled Rate purge->heat record Record Heat Flow vs. Temperature heat->record plot Plot DSC Thermogram record->plot analyze Identify and Quantify Thermal Events plot->analyze

Caption: A generalized workflow for performing Differential Scanning Calorimetry (DSC).

Thermal Stability of the 2,4-Diphenyl-1,3,5-Triazine Core: A Data-Driven Analysis

Aromatic dendrimers that incorporate 2,4,6-triphenyl-1,3,5-triazine units exhibit excellent thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 400 °C as determined by TGA.[3] For instance, a study on two novel aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine cores utilized TGA for their thermal characterization, implying significant stability.[1] Another study focusing on 2,4,6-trisubstituted-1,3,5-triazines also highlighted their high decomposition temperatures, with a 5% weight loss observed above 400 °C.[3]

A comparative analysis of 4,6-diphenyl-1,3,5-triazin-2-ol with other triazine derivatives further underscores the notable thermal resistance conferred by the triazine ring structure.[4]

Table 1: Thermal Properties of Selected Phenyl-Substituted Triazine Derivatives

Compound/MaterialTd5% (°C)Analytical MethodReference
Aromatic Dendrimer with 2,4,6-Triphenyl-1,3,5-triazine core> 400TGA[3]
2,4,6-Tris(quinolin-8-yloxy)-1,3,5-triazine> 300 (implied)Electrochemical[]
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCZT)370TGA[6]
2,4,6-Tri(1H-indol-1-yl)-1,3,5-triazine (TIDT)384TGA[6]

Note: Td5% refers to the temperature at which 5% weight loss is observed.

The available data consistently demonstrates that the presence of multiple phenyl groups on the 1,3,5-triazine core contributes significantly to its high thermal stability. The strong covalent bonds within the aromatic systems and the overall molecular rigidity are key factors that contribute to this robustness.

Proposed Decomposition Mechanism

The thermal decomposition of aryl-substituted 1,3,5-triazines in an inert atmosphere is anticipated to proceed through a complex series of radical-mediated reactions. While a definitive pathway for 2,4-diphenyl-1,3,5-triazine has not been established, a plausible mechanism can be proposed based on the known chemistry of triazines and aromatic compounds.

Initial Stages: The decomposition process is likely initiated by the homolytic cleavage of the C-C bond between the triazine ring and one of the phenyl substituents, as this is generally the weakest bond in the absence of more labile functional groups.

Intermediate Reactions: The resulting triazinyl and phenyl radicals can then undergo a variety of subsequent reactions, including:

  • Hydrogen abstraction: These radicals can abstract hydrogen atoms from other molecules, leading to the formation of more stable species and propagating the decomposition chain reaction.

  • Ring opening: At sufficiently elevated temperatures, the highly stable triazine ring may eventually fragment, leading to the formation of smaller nitrogen-containing species.

  • Recombination and Polymerization: The generated radicals can recombine to form larger, more complex polymeric structures, which ultimately contribute to the formation of a char residue.

Gaseous Products: The volatile products of decomposition are expected to include benzene (originating from the phenyl radicals), various nitriles, and nitrogenous gases. It has been observed that the thermal degradation of formamidinium-based lead halide perovskites can produce sym-triazine and hydrogen cyanide.[7] The use of mass spectrometry coupled with TGA (TGA-MS) would be an invaluable tool for the definitive identification of the gaseous species evolved during the decomposition of 2,4-diphenyl-1,3,5-triazine.[8]

Diagram: Proposed General Decomposition Pathway

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Products Core 2,4-Diphenyl-1,3,5-Triazine Cleavage Homolytic C-C Bond Cleavage Core->Cleavage Radicals Triazinyl and Phenyl Radicals Cleavage->Radicals H_Abstraction Hydrogen Abstraction Radicals->H_Abstraction Ring_Opening Triazine Ring Fragmentation Radicals->Ring_Opening Char_Residue Char Residue (Polymeric Structures) Radicals->Char_Residue Gaseous_Products Gaseous Products (Benzene, Nitriles, N2) H_Abstraction->Gaseous_Products Ring_Opening->Gaseous_Products

Caption: A generalized schematic of the proposed thermal decomposition pathway for the 2,4-diphenyl-1,3,5-triazine core.

Conclusion and Future Outlook

The 2,4-diphenyl-1,3,5-triazine core possesses a high degree of thermal stability, a characteristic feature of the 1,3,5-triazine ring system that is further enhanced by the presence of aromatic substituents. While direct quantitative TGA and DSC data for the unsubstituted core are limited in the public domain, analysis of its derivatives consistently points towards decomposition temperatures well above 300 °C, and often exceeding 400 °C.

For a more precise and comprehensive understanding of the thermal behavior of this important chemical entity, further experimental work is warranted. Specifically, detailed TGA-MS and Pyrolysis-GC-MS studies on 2,4-diphenyl-1,3,5-triazine would provide definitive identification of the decomposition products and allow for the elucidation of a more detailed and validated degradation mechanism. Such data would be invaluable for the rational design and application of advanced materials based on this robust and versatile chemical scaffold.

References

The 1,3,5-Triazine Core: A Technical Guide to its Potent Electron-Withdrawing Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. Its profound electron-deficient nature, a direct consequence of the three electronegative nitrogen atoms, imparts a unique set of chemical and physical properties that are harnessed in the design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the electron-withdrawing characteristics of the 1,3,5-triazine scaffold, detailing its electronic structure, reactivity towards nucleophiles, and its strategic application as a privileged structural motif in drug development and advanced material design. Experimental protocols for the synthesis and functionalization of triazine derivatives are provided, alongside a critical analysis of the structure-property relationships that govern their utility.

The Electronic Architecture of the 1,3,5-Triazine Ring

The defining characteristic of the 1,3,5-triazine (or s-triazine) ring is its significant π-electron deficiency. This arises from the presence of three highly electronegative nitrogen atoms, which exert a strong inductive and mesomeric electron-withdrawing effect on the ring system. This perturbation of the electron density, when compared to a carbocyclic analogue like benzene, has profound implications for the molecule's aromaticity, geometry, and chemical reactivity.

Aromaticity and Resonance

While considered an aromatic system, the 1,3,5-triazine ring exhibits a lower resonance energy than benzene, rendering it more susceptible to nucleophilic attack.[1] The electron density is not uniformly distributed; it is significantly polarized towards the nitrogen atoms, leaving the carbon atoms with a partial positive charge and thus, highly electrophilic.[2]

Molecular Geometry

The 1,3,5-triazine molecule is planar with D3h symmetry.[3] X-ray diffraction studies have confirmed the aromatic character of the ring system, although the ring structure is slightly distorted from a perfect hexagon.[2] The C-N bond lengths are typically in the range of 1.33-1.34 Å, which is intermediate between a C-N single bond and a C=N double bond, further supporting the delocalized π-system.[4]

ParameterValueReference
C-N Bond Length133.68(1) pm[4]
C-H Bond Length108.9(2) pm[4]
∠(CNC)113.82(9)°[4]

Reactivity Profile: A Consequence of Electron Deficiency

The electron-poor nature of the 1,3,5-triazine ring dictates its reactivity, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This property is the cornerstone of its synthetic utility, allowing for the controlled and sequential introduction of various functional groups.

Sequential Nucleophilic Substitution

The most versatile starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[5] The three chlorine atoms can be replaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[6] A key feature of this reaction is its temperature-dependent selectivity. The reactivity of the chlorine atoms decreases with each successive substitution, allowing for the stepwise synthesis of mono-, di-, and tri-substituted derivatives in a highly controlled manner.[7][8]

Caption: Sequential nucleophilic substitution of cyanuric chloride.

The introduction of an electron-donating group (e.g., an amine) decreases the reactivity of the remaining chlorine atoms, while an electron-withdrawing group (e.g., a phenol) can enhance the reactivity of the other positions.[8][9] This predictable reactivity allows for the synthesis of a vast library of triazine derivatives with diverse functionalities.

Experimental Protocol: Sequential Nucleophilic Substitution of Cyanuric Chloride

The following is a general procedure for the stepwise substitution of cyanuric chloride with different nucleophiles.

Step 1: Monosubstitution (e.g., with an alcohol)

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) and cool the solution to 0 °C in an ice bath.

  • Add the first nucleophile (e.g., a phenol, 1.0 eq) to the stirring solution.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (1.0 eq), dropwise to the reaction mixture to neutralize the HCl generated.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 2-alkoxy-4,6-dichloro-1,3,5-triazine.[10]

Step 2: Disubstitution (e.g., with a thiol)

  • Dissolve the mono-substituted triazine (1.0 eq) in a suitable solvent (e.g., DCM).

  • Add the second nucleophile (e.g., a thiol, 1.0 eq) to the solution.

  • Add a base (e.g., DIEA, 1.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in Step 1 to obtain the 2-alkoxy-4-thio-6-chloro-1,3,5-triazine.[10]

Step 3: Trisubstitution (e.g., with an amine)

  • Dissolve the di-substituted triazine (1.0 eq) in a suitable solvent (e.g., DCM).

  • Add the third nucleophile (e.g., an amine, 1.0 eq) and a base (e.g., DIEA, 1.0 eq).

  • Heat the reaction mixture (e.g., to 75 °C) and stir for several hours, monitoring by TLC or HPLC.[10]

  • After completion, cool the reaction and perform an aqueous work-up as previously described to isolate the fully substituted 1,3,5-triazine derivative.

Applications in Drug Discovery and Development

The electron-withdrawing properties of the 1,3,5-triazine ring make it a highly valuable scaffold in medicinal chemistry.[11] Its ability to act as a rigid core for the presentation of various pharmacophoric groups, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, has led to its incorporation into a wide range of biologically active compounds.[12]

1,3,5-Triazine as a Bioisostere

The 1,3,5-triazine ring is often employed as a bioisostere for other aromatic systems, such as purines.[13][14] For example, pyrazolo[1,5-a]-1,3,5-triazine has been successfully used as a purine bioisostere to develop potent cyclin-dependent kinase (CDK) inhibitors.[15][16] This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties.[14]

G cluster_0 Purine Scaffold cluster_1 Bioisosteric Replacement Purine Purine Triazine Pyrazolo[1,5-a]-1,3,5-triazine Purine->Triazine Bioisosteric Replacement

Caption: Bioisosteric relationship between purine and pyrazolo[1,5-a]-1,3,5-triazine.

Anticancer and Antimicrobial Agents

A vast number of 1,3,5-triazine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities.[17][18][19] The triazine core serves as a versatile platform for attaching various substituents that can interact with specific biological targets. For instance, derivatives of 1,3,5-triazine have shown potent activity as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy.[19] The approved anticancer drug Altretamine is a notable example of a 1,3,5-triazine derivative used in the treatment of ovarian cancer.

Applications in Materials Science

The unique electronic properties of the 1,3,5-triazine ring have also been exploited in the field of materials science, particularly in the development of organic electronic materials.

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the 1,3,5-triazine core makes it an excellent building block for electron-transporting and host materials in OLEDs.[20] By functionalizing the triazine ring with appropriate chromophores, it is possible to tune the electronic and photophysical properties of the resulting materials.[21] Star-shaped molecules with a 1,3,5-triazine core have been synthesized and shown to exhibit aggregation-induced emission, a desirable property for OLED applications.[22]

Polymers and Dendrimers

The trifunctional nature of cyanuric chloride allows for its use as a branching unit in the synthesis of dendrimers and hyperbranched polymers.[8][23] These materials have potential applications in areas such as drug delivery, catalysis, and sensing. The controlled, stepwise reactivity of the triazine core enables the precise construction of complex, well-defined macromolecular architectures.

Spectroscopic and Computational Characterization

A variety of spectroscopic and computational methods are employed to characterize the electronic properties of 1,3,5-triazine and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are routinely used to elucidate the structure of triazine derivatives.[2][24]

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the triazine ring and its substituents.[25]

  • UV-Vis Spectroscopy: The electronic transitions of 1,3,5-triazine derivatives can be studied using UV-Vis spectroscopy, providing insights into their photophysical properties.[26]

  • Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the electronic structure, molecular orbitals, and reactivity of 1,3,5-triazine compounds.[27][28][29] These studies can aid in the rational design of new molecules with desired properties.

Conclusion

The 1,3,5-triazine ring is a remarkable heterocyclic scaffold whose potent electron-withdrawing properties have been astutely exploited by chemists in diverse fields. Its predictable reactivity, particularly the temperature-controlled sequential nucleophilic substitution of cyanuric chloride, provides a robust platform for the synthesis of a vast array of functional molecules. In medicinal chemistry, the triazine core has proven to be a privileged structure for the development of potent therapeutic agents. In materials science, its electron-deficient nature is harnessed to create advanced materials for organic electronics and polymer applications. As our understanding of the intricate interplay between electronic structure and function continues to grow, the 1,3,5-triazine ring is poised to remain a central and enabling motif in the ongoing quest for novel and impactful chemical entities.

References

Methodological & Application

Application Notes: Suzuki Coupling of 2-Bromo-4,6-diphenyl-1,3,5-triazine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalizing the Triazine Core

The 1,3,5-triazine scaffold is a privileged, electron-deficient heterocycle central to advancements in medicinal chemistry, materials science, and agrochemicals.[1] Its derivatives are explored as covalent inhibitors, optical materials, and robust polymer building blocks. The targeted functionalization of this core is paramount for developing novel molecular entities. 2-Bromo-4,6-diphenyl-1,3,5-triazine serves as a key intermediate, where the bromine atom provides a reactive handle for carbon-carbon bond formation.

Among the array of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of diverse boronic acid coupling partners.[2][3][4] This guide provides a comprehensive framework for researchers aiming to perform Suzuki couplings on this compound, focusing on the mechanistic rationale behind protocol design, detailed experimental procedures, and strategies for optimization and troubleshooting. While direct literature on this exact substrate is sparse, the principles outlined here are derived from established protocols for structurally related halo-triazines and other electron-deficient bromoheterocycles.[5][6]

Mechanistic Considerations & Parameter Selection

A successful Suzuki coupling hinges on the delicate interplay between the catalyst, ligand, base, and solvent, all orchestrated to drive the catalytic cycle forward efficiently. The electron-deficient nature of the triazine ring makes the C-Br bond susceptible to oxidative addition, but can also pose challenges such as catalyst inhibition by the ring nitrogens.[5]

The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the triazine, forming a Pd(II) intermediate. This is often the rate-determining step.[7] The reactivity of halides follows the general trend I > Br > Cl.[4][5] Bromo-triazines offer a good compromise between reactivity and stability for benchtop synthesis.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate ester form) is transferred to the Pd(II) complex, displacing the halide. This step is critically mediated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[2]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar¹-Br Pd(II)_Complex [Ar¹-Pd(II)L₂-Br] OxAdd->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar²-B(OR)₂, Base Pd(II)_Diorgano [Ar¹-Pd(II)L₂-Ar²] Transmetalation->Pd(II)_Diorgano RedElim Reductive Elimination Pd(II)_Diorgano->RedElim RedElim->Pd(0)L2 Ar¹-Ar² caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Rationale for Component Selection:

  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, air-stable precatalyst that is effective for many standard couplings.[10] For more challenging substrates or lower catalyst loadings, using a separate Pd(II) source like Pd(OAc)₂ or a pre-formed complex like PdCl₂(dppf) with a specific ligand is often superior.[2][8]

  • Ligand: For an electron-deficient substrate, electron-rich and bulky phosphine ligands can accelerate both the oxidative addition and reductive elimination steps. While the triphenylphosphine in Pd(PPh₃)₄ is often sufficient, ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) can significantly improve yields, especially with less reactive boronic acids.[2][3]

  • Base: The choice of base is crucial and solvent-dependent.[7] An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃) is standard. Cesium carbonate is more soluble in organic solvents and can be effective in anhydrous conditions. Stronger, non-aqueous bases like potassium phosphate (K₃PO₄) are often used with sterically hindered substrates.[4]

  • Solvent: A mixture of an organic solvent and water is common. Dioxane/water or Toluene/water are excellent choices as they facilitate the dissolution of both the organic substrates and the inorganic base.[4][11] Anhydrous polar aprotic solvents like DMF or DMAc can also be used, particularly at higher temperatures.[5]

Recommended Starting Protocols

The following table outlines recommended starting conditions for the Suzuki coupling of this compound. Condition A represents a classic, robust method, while Condition B employs a modern catalyst system often suitable for more challenging couplings.

ComponentCondition A: StandardCondition B: High-ActivityRationale & Causality
Triazine Substrate 1.0 equiv1.0 equivThe limiting reagent.
Arylboronic Acid 1.2 - 1.5 equiv1.2 equivA slight excess drives the reaction to completion and compensates for potential boronic acid homo-coupling.
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%)A: Pre-formed Pd(0) complex, easy to handle. B: Pd(II) source that forms the active Pd(0) in situ; often used with specialized ligands for higher turnover.
Ligand ---SPhos (4 mol%)A: PPh₃ is provided by the catalyst. B: SPhos is a bulky, electron-rich ligand that promotes efficient coupling for heteroaromatic substrates.
Base Na₂CO₃ (2.0 M aq. soln)K₃PO₄ (2.5 equiv)A: A standard, cost-effective aqueous base. B: A stronger, non-nucleophilic base often used in anhydrous conditions with modern ligands.
Solvent Dioxane / H₂O (4:1)Toluene (anhydrous)A: Biphasic system to dissolve both organic and inorganic reagents. B: Anhydrous conditions that pair well with K₃PO₄ and can prevent side reactions like deboronation.
Temperature 85-100 °C100-110 °CSufficient thermal energy is needed to overcome the activation barrier, especially for the oxidative addition step.
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Essential to prevent oxidation and degradation of the Pd(0) catalyst and phosphine ligands.

Detailed Experimental Workflow

This protocol describes a general procedure based on "Condition A" from the table above. All glassware should be oven-dried, and standard inert atmosphere techniques should be employed.

Workflow start Start: Assemble Oven-Dried Glassware reagents Charge Flask: 1. Triazine Substrate 2. Boronic Acid 3. Magnetic Stir Bar start->reagents degas1 Seal & Purge: Evacuate and backfill with Argon (3x) reagents->degas1 add_solvents Add Solvents: 1. Dioxane 2. Aq. Na₂CO₃ solution degas1->add_solvents degas2 Degas Mixture: Bubble Argon through solution for 15 min add_solvents->degas2 add_catalyst Add Catalyst: Pd(PPh₃)₄ (quick backflush of Argon) degas2->add_catalyst heat Heat to 90 °C with Vigorous Stirring add_catalyst->heat monitor Monitor Reaction: TLC or LC-MS analysis (Approx. 4-24h) heat->monitor cool Cool to Room Temp monitor->cool Upon Completion workup Aqueous Workup: Dilute with EtOAc, wash with H₂O and Brine cool->workup purify Purification: Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End: Characterize Pure Product purify->end

Fig 2. Step-by-step experimental workflow.
Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the desired arylboronic acid (1.3 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Via syringe, add anhydrous 1,4-dioxane, followed by a 2.0 M aqueous solution of sodium carbonate (Na₂CO₃). The typical solvent ratio is 4:1 dioxane to aqueous base, with a final reaction concentration of 0.1-0.2 M with respect to the limiting triazine substrate.

  • Degassing: Bubble argon gas through the stirred reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen.

  • Catalyst Addition: While maintaining a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-triazine is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4,6-diphenyl-1,3,5-triazine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Optimization Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently degassed system. 3. Reaction temperature too low.1. Use fresh catalyst. Consider a more robust pre-catalyst system (Condition B). 2. Ensure rigorous degassing of solvents and headspace. 3. Increase temperature in 10 °C increments (up to solvent boiling point).
Significant Debromination 1. Presence of protic impurities. 2. Certain boronic acids are prone to protodeboronation under basic conditions.1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃ or KF). Use the boronic acid's pinacol ester instead.
Boronic Acid Homo-coupling 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without sufficient reduction to Pd(0).1. Improve degassing procedure. 2. Add a small amount of a reducing agent or switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10]
Stalled Reaction 1. Catalyst deactivation. 2. Ligand degradation.1. Add a fresh portion of catalyst (1-2 mol%). 2. Switch to a more robust, bulky electron-rich ligand (e.g., SPhos, RuPhos).

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the C-2 arylation of this compound. Success depends on a rational selection of reaction parameters tailored to the electron-deficient nature of the triazine core. By starting with the robust conditions outlined in this guide and applying the principles of mechanistic understanding and systematic optimization, researchers can efficiently synthesize a diverse range of novel triazine derivatives for applications across the chemical sciences.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Toolbox for Privileged Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, classical methods for C-N bond formation.[2] This application note provides a detailed protocol and technical guidance for the Buchwald-Hartwig amination of 2-Bromo-4,6-diphenyl-1,3,5-triazine, a key intermediate in the synthesis of advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[3][4] The 1,3,5-triazine core is a privileged scaffold, and the ability to functionalize it through C-N bond formation opens avenues for the creation of novel compounds with tailored electronic and photophysical properties.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][7] The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][8][7] The reactivity order for aryl halides in this step is typically Ar-I > Ar-Br > Ar-Cl.[9]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[1][10] The choice of base is critical and can influence the reaction rate and substrate compatibility.[9][11]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][7][9] Bulky, electron-rich phosphine ligands are often employed to facilitate this step and prevent unwanted side reactions like beta-hydride elimination.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative Addition->Ar-Pd(II)(Br)L Ar-Br Ar-Br Ar-Br->Oxidative Addition Amine Coordination Amine Coordination Ar-Pd(II)(Br)L->Amine Coordination Ar-Pd(II)(NHR2)L Ar-Pd(II)(NHR2)L Amine Coordination->Ar-Pd(II)(NHR2)L R2NH R2NH R2NH->Amine Coordination Deprotonation Deprotonation Ar-Pd(II)(NHR2)L->Deprotonation Base Base Base->Deprotonation [Ar-Pd(II)(NR2)L] [Ar-Pd(II)(NR2)L] Deprotonation->[Ar-Pd(II)(NR2)L] Reductive Elimination Reductive Elimination [Ar-Pd(II)(NR2)L]->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Product

Figure 1: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound with Morpholine

This protocol details a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Reaction Scheme:

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[1]

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Finally, add morpholine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Pd₂(dba)₃, and XPhos in a Schlenk flask B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add NaOtBu B->C D Add Anhydrous Toluene and Morpholine C->D E Heat to 100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate and Filter through Celite G->H I Wash with Water and Brine H->I J Dry over Na₂SO₄ I->J K Concentrate and Purify by Column Chromatography J->K

Figure 2: A flowchart illustrating the key steps in the Buchwald-Hartwig amination protocol.

Key Parameter Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.

ParameterOptions and ConsiderationsPotential Issues & Solutions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G3)Low Yield: Ensure the catalyst is not deactivated. Use fresh catalyst. Pre-catalysts can sometimes offer better activity and reproducibility.[9]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)Side Reactions: The choice of ligand is crucial for promoting reductive elimination over side reactions.[2] For challenging substrates, a ligand screen may be necessary.
Base Strong, non-nucleophilic bases (NaOtBu, KOtBu, LHMDS); Weaker inorganic bases (K₃PO₄, Cs₂CO₃)Substrate Decomposition: Strong bases can be incompatible with sensitive functional groups.[9][11] Weaker bases may require higher temperatures or longer reaction times.[11] Poor Solubility: Ensure the base is finely ground to maximize surface area.[9]
Solvent Anhydrous, deoxygenated solvents (Toluene, Dioxane, THF)Catalyst Inhibition: Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[9] Poor Solubility: Choose a solvent that dissolves all reactants.
Temperature Typically 80-110 °CDecomposition: High temperatures can lead to the decomposition of substrates or catalysts. Slow Reaction: Lower temperatures may require longer reaction times.

Common Troubleshooting Scenarios:

  • No Reaction:

    • Inactive Catalyst: Ensure the palladium source and ligand are of high quality and handled under an inert atmosphere.

    • Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine. Consider a stronger base if the substrate allows.

    • Poorly Soluble Reagents: Ensure all components are adequately dissolved in the solvent.

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time or increase the temperature.

    • Catalyst Deactivation: Increase the catalyst loading or switch to a more robust pre-catalyst.

    • Side Reactions: Optimize the ligand and base to favor the desired amination pathway. Hydrodehalogenation can be a competing side reaction.

  • Formation of Byproducts:

    • Homocoupling of Aryl Halide: This can occur at high temperatures. Lowering the reaction temperature may mitigate this.

    • Double Amination (for primary amines): Adjust the stoichiometry of the amine to favor mono-arylation.

Conclusion

The Buchwald-Hartwig amination of this compound provides a reliable and efficient method for the synthesis of functionalized triazine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired aminated products. The protocol and troubleshooting guide presented in this application note serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the exploration of novel chemical space centered around the versatile 1,3,5-triazine core.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, metabolic stability, and ability to act as a rigid core for the presentation of various functional groups.[1] Functionalized triazines are integral components of numerous pharmaceuticals, agrochemicals, and advanced organic materials, including Organic Light-Emitting Diodes (OLEDs).[2][3] The palladium-catalyzed cross-coupling of halogenated triazines represents a powerful and modular approach for the synthesis of diverse libraries of substituted triazines, enabling the systematic exploration of structure-activity relationships and the fine-tuning of material properties.

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4,6-diphenyl-1,3,5-triazine, a key building block for the synthesis of advanced functional molecules. We will explore its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing both mechanistic insights and practical, field-proven protocols.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[5]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. The electron-deficient nature of the 1,3,5-triazine ring can impact the reactivity of the C-Br bond and requires careful optimization of reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[1] This reaction is widely used for the synthesis of biaryls and conjugated systems. While a direct protocol for this compound is not extensively reported, successful Suzuki-Miyaura couplings have been demonstrated on the analogous 2-chloro-4,6-diphenyl-1,3,5-triazine, providing a strong foundation for protocol development.[6] The higher reactivity of the C-Br bond compared to the C-Cl bond generally allows for milder reaction conditions.[7]

Causality Behind Experimental Choices
  • Palladium Catalyst: Palladium(II) sources like Pd(OAc)₂ or pre-catalysts such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used. These are reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and bulky phosphine ligands, such as dppf, are often employed to stabilize the palladium catalyst and promote oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., DMF, dioxane, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed DMF and water (e.g., a 4:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O8012High (expected)Adapted from[6]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O8012High (expected)Adapted from[6]
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O8012Good (expected)Adapted from[9]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide.[10][11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The introduction of an alkynyl moiety onto the triazine core can serve as a versatile handle for further transformations via click chemistry or as a key component in conjugated materials.

Causality Behind Experimental Choices
  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is a common and effective catalyst for Sonogashira couplings.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or DMF are necessary to prevent catalyst deactivation and side reactions.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous, degassed THF, followed by Et₃N (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow Start Combine Reactants (Triazine, Alkyne, Catalysts, Base) in THF React Stir at RT or Heat (40-60 °C) Start->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Workup (Filtration, Extraction, Drying) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Alkynyl-Triazine Product Purify->Product

Figure 2: Experimental workflow for the Sonogashira coupling of this compound.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25-404-8Good (expected)Adapted from[10]
1-OctynePd(PPh₃)₂Cl₂/CuIEt₃NTHF40-606-12Good (expected)Adapted from[10]
TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25-404-8High (expected)Adapted from[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction has broad substrate scope, allowing for the coupling of various aryl halides with a wide range of primary and secondary amines.[14] The resulting 2-amino-4,6-diphenyl-1,3,5-triazine derivatives are valuable building blocks in medicinal chemistry.[15]

Causality Behind Experimental Choices
  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or XPhos are essential for promoting the catalytic cycle, particularly the reductive elimination step.[16][17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv.) and Xantphos (0.03 equiv.) to a Schlenk tube.

  • Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Add the pre-formed catalyst solution to the second tube via syringe.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to ExcellentAdapted from[14]
MorpholinePd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene10012-24HighAdapted from[14]
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to HighAdapted from[14]

Troubleshooting and Optimization

  • Low Yields: In case of low yields, consider increasing the reaction temperature, using a more electron-rich and bulky ligand, or switching to a stronger base. For Suzuki couplings, ensure the quality of the boronic acid.

  • Catalyst Decomposition: If catalyst decomposition is suspected (indicated by the formation of palladium black), ensure that all reagents and solvents are thoroughly degassed and anhydrous.

  • Side Reactions: In Buchwald-Hartwig aminations, hydrodehalogenation can be a competing side reaction. Using a less polar solvent or a milder base might mitigate this issue.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a wide array of functionalized triazine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient access to C-C and C-N coupled products, which are valuable intermediates in drug discovery and materials science. The protocols provided in this guide, based on established methodologies for structurally related compounds, offer a solid starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold. Careful optimization of the reaction parameters is key to achieving high yields and purity for specific substrate combinations.

References

Application Note: A Comprehensive Guide to the Sonogashira Coupling of 2-Bromo-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 1,3,5-Triazine Core

The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry, materials science, and agrochemistry. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for designing novel functional molecules. The direct functionalization of the triazine core via carbon-carbon bond formation is a critical strategy for diversifying these structures and accessing new chemical space.

Among the array of cross-coupling methodologies, the Sonogashira reaction stands out for its reliability and efficiency in constructing C(sp²)–C(sp) bonds.[1][2] This palladium- and copper-cocatalyzed reaction couples aryl or vinyl halides with terminal alkynes, providing a direct pathway to arylalkynes—valuable precursors for pharmaceuticals, conjugated polymers, and complex molecular architectures.[1][3]

This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 2-bromo-1,3,5-triazine with terminal alkynes. We will delve into the mechanistic underpinnings that dictate experimental choices, offer a step-by-step procedure for synthesis and purification, and provide a troubleshooting guide to navigate common challenges, empowering researchers to confidently employ this powerful transformation.

Scientific Integrity & Logic: The "Why" Behind the Protocol

A successful Sonogashira coupling hinges on the synergistic interplay of two independent catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this dual mechanism is paramount to optimizing reaction conditions and diagnosing issues.

The Catalytic Cycles:

  • The Palladium Cycle: The primary cross-coupling machinery begins with the active Pd(0) catalyst.

    • Oxidative Addition: The 2-bromo-1,3,5-triazine undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate.[6] This is often the rate-limiting step, and its efficiency is influenced by the halide's reactivity (I > Br > Cl).[6][7] 2-Bromo-1,3,5-triazine, being an electron-deficient heteroaryl bromide, is a competent substrate, though it may require heating to facilitate this step.[8]

    • Transmetalation: The key copper acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex.[4][5] This step regenerates the copper catalyst and forms a palladium-acetylide complex.

    • Reductive Elimination: The newly formed complex undergoes reductive elimination, expelling the final 2-alkynyl-1,3,5-triazine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[4]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the acidic acetylenic proton, facilitated by the copper coordination, to form a highly reactive copper acetylide intermediate.[9] This intermediate is the crucial species for the transmetalation step.

This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature, with high functional group tolerance.[1][10]

References

Application Notes and Protocols for the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters Using 2-Bromo-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Bromo-4,6-diphenyl-1,3,5-triazine in Advanced Emitter Technology

Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for expensive and rare heavy metals like iridium and platinum.[1] The fundamental principle of TADF lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). This process is facilitated in molecules with a small singlet-triplet energy splitting (ΔEST), a characteristic often achieved in donor-acceptor (D-A) type architectures where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.[2]

The 1,3,5-triazine core is a powerful and widely utilized electron-accepting moiety in the design of TADF emitters due to its electron-deficient nature, rigid planar structure, and versatile functionalization capabilities.[2] Specifically, this compound serves as a pivotal building block for the modular synthesis of high-performance TADF emitters. The bromine atom provides a reactive handle for introducing a diverse range of electron-donating groups via well-established cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This modular approach allows for the fine-tuning of the electronic and photophysical properties of the final TADF emitter, enabling the rational design of materials with tailored emission colors, high quantum yields, and optimized device performance.

This technical guide provides a comprehensive framework for the synthesis of TADF emitters utilizing this compound. We will delve into the synthetic protocols for the key triazine precursor, followed by detailed methodologies for its conversion into advanced TADF emitters. The causality behind experimental choices will be elucidated to provide researchers with a robust understanding of the underlying chemical principles.

Part 1: Synthesis of the Key Building Block: this compound

The synthesis of the this compound precursor is a critical first step. While various methods for the synthesis of substituted triazines exist, a common and effective approach involves the cyclotrimerization of nitriles or the functionalization of cyanuric chloride. For the targeted compound, a plausible synthetic route is the co-trimerization of benzonitrile and cyanogen bromide, or a multi-step synthesis starting from cyanuric chloride. Given the accessibility of starting materials, a route involving the sequential substitution of cyanuric chloride is often preferred for its predictability.

Protocol 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

This protocol describes a foundational step which can be adapted for the bromo-analogue by using the appropriate reagents. The stepwise substitution of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for controlled synthesis.[3]

Reaction Scheme:

cluster_0 Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine Cyanuric_Chloride Cyanuric Chloride Product 2-Chloro-4,6-diphenyl-1,3,5-triazine Cyanuric_Chloride->Product THF, 0°C to rt Grignard Phenylmagnesium Bromide (2 eq.) Grignard->Product

Figure 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Cyanuric Chloride184.41101.0
Phenylmagnesium Bromide (3M in THF)-202.0
Anhydrous THF-50 mL-

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyanuric chloride (1.84 g, 10 mmol) and anhydrous THF (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (6.7 mL of 3M solution in THF, 20 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-4,6-diphenyl-1,3,5-triazine as a white solid.

Note: For the synthesis of the bromo analogue, a similar procedure can be envisioned, potentially starting from a different triazine precursor or employing a halogen exchange reaction. A reported synthesis of a similar compound, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, involves the reaction of 4-Bromo-N-benzylideneaniline and benzamidine, suggesting alternative routes for accessing such structures.[4]

Part 2: Synthesis of TADF Emitters via Cross-Coupling Reactions

With the halogenated triazine in hand, the introduction of electron-donating moieties can be achieved through palladium-catalyzed cross-coupling reactions. The choice of the donor unit is critical in determining the photophysical properties of the final TADF emitter.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is particularly well-suited for coupling electron-rich amines such as phenoxazine, phenothiazine, or carbazole derivatives to the triazine core.

Reaction Scheme:

cluster_1 Buchwald-Hartwig Amination Bromo_Triazine This compound TADF_Emitter D-A TADF Emitter Bromo_Triazine->TADF_Emitter Donor_Amine Donor-NH (e.g., Phenoxazine) Donor_Amine->TADF_Emitter Catalyst_System Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Catalyst_System->TADF_Emitter Toluene, Heat

Figure 2: General scheme for Buchwald-Hartwig amination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound388.231.01.0
Phenoxazine183.211.21.2
Pd2(dba)3915.720.020.02
XPhos476.650.080.08
Sodium tert-butoxide (NaOtBu)96.101.51.5
Anhydrous Toluene-10 mL-

Procedure:

  • In a glovebox, add this compound (388 mg, 1.0 mmol), phenoxazine (220 mg, 1.2 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol) to a Schlenk tube.

  • Add anhydrous toluene (10 mL) to the tube.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture at 110 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst residue.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the desired TADF emitter.

Causality Behind Choices: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step in the catalytic cycle and preventing β-hydride elimination, thus leading to higher yields of the desired aminated product. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, which is a key step in the formation of the active palladium-amido complex.[5]

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.[6] This is particularly useful for attaching donor groups that are not amenable to the Buchwald-Hartwig reaction, or for creating more complex, rigid structures by introducing phenyl-linked donors.

Reaction Scheme:

cluster_2 Suzuki-Miyaura Coupling Bromo_Triazine This compound TADF_Emitter D-A TADF Emitter Bromo_Triazine->TADF_Emitter Donor_Boronic_Ester Donor-B(pin) (e.g., Carbazole-9-boronic acid pinacol ester) Donor_Boronic_Ester->TADF_Emitter Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst_System->TADF_Emitter Toluene/EtOH/H₂O, Heat

Figure 3: General scheme for Suzuki-Miyaura coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound388.231.01.0
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole293.161.21.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)1155.560.030.03
Potassium Carbonate (K2CO3)138.212.02.0
Toluene-10 mL-
Ethanol-2 mL-
Water-2 mL-

Procedure:

  • To a round-bottom flask, add this compound (388 mg, 1.0 mmol), 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (352 mg, 1.2 mmol), Pd(PPh3)4 (34.7 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to obtain the desired TADF emitter.

Causality Behind Choices: The use of a mixed solvent system including water is common in Suzuki couplings as it helps to dissolve the inorganic base (K2CO3) and facilitates the transmetalation step. Pd(PPh3)4 is a robust and commonly used catalyst for this transformation, although other palladium sources and ligands can also be employed. The boronic acid pinacol ester is often preferred over the free boronic acid due to its enhanced stability and ease of handling.[3]

Part 3: Characterization and Data Analysis

Thorough characterization of the synthesized TADF emitters is essential to confirm their structure and evaluate their photophysical properties.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the compounds.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Photophysical Characterization:

The following table summarizes the key photophysical properties to be measured for a newly synthesized TADF emitter.

PropertyMethodSignificance
Absorption and Emission SpectraUV-Vis and Fluorescence SpectroscopyDetermines the absorption and emission wavelengths (color) of the material.
Photoluminescence Quantum Yield (PLQY)Integrating SphereQuantifies the emission efficiency of the material.
Prompt and Delayed Fluorescence LifetimesTime-Correlated Single Photon Counting (TCSPC) or Transient ElectroluminescenceDifferentiates between prompt fluorescence and delayed fluorescence, confirming the TADF mechanism.[7]
Singlet-Triplet Energy Splitting (ΔEST)Low-temperature Phosphorescence SpectroscopyA small ΔEST is a prerequisite for efficient RISC and TADF.

Workflow for Characterization:

cluster_3 Characterization Workflow Synthesis Synthesized TADF Emitter Purification Purification (Column Chromatography) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, HRMS) Purification->Structural_Analysis Photophysical_Analysis Photophysical Analysis (UV-Vis, PL, Lifetime) Structural_Analysis->Photophysical_Analysis Device_Fabrication OLED Device Fabrication Photophysical_Analysis->Device_Fabrication Performance_Evaluation Device Performance Evaluation (EQE, Color Purity) Device_Fabrication->Performance_Evaluation

Figure 4: Workflow for the characterization of synthesized TADF emitters.

Conclusion

This compound is a versatile and valuable building block for the synthesis of high-performance TADF emitters. The protocols outlined in this guide, based on robust and well-established Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, provide a clear and adaptable framework for researchers in the field of organic electronics. By understanding the underlying principles of these synthetic transformations and employing rigorous characterization techniques, scientists can rationally design and synthesize novel TADF materials with tailored properties for next-generation OLED applications.

References

Application Notes & Protocols: Functionalization of the 1,3,5-Triazine Ring via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, materials science, and supramolecular chemistry due to its unique electronic properties and trifunctional nature.[1][2] Its utility stems from the highly efficient and controllable functionalization of its parent chlorosubstituted precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT). This document provides an in-depth guide to the functionalization of the triazine ring via Nucleophilic Aromatic Substitution (SNAAr), detailing the underlying chemical principles, reaction mechanisms, and step-by-step protocols for achieving selective mono-, di-, and tri-substitution.

Foundational Principles: The Chemistry of the Triazine Core

The propensity of the 1,3,5-triazine ring to undergo nucleophilic aromatic substitution is rooted in its distinct electronic structure. Unlike electron-rich aromatic systems such as benzene, the triazine ring is inherently electron-deficient. This is due to two primary factors:

  • Inductive Effect: The presence of three electronegative nitrogen atoms in the ring significantly lowers the electron density on the carbon atoms, rendering them highly electrophilic and susceptible to attack by nucleophiles.[3]

  • Resonance Energy: The resonance energy of s-triazine is considerably lower than that of benzene, which means that the energetic penalty for temporarily disrupting the aromatic system during the substitution process is less severe.[3][4]

This intrinsic electrophilicity makes cyanuric chloride an exceptionally reactive substrate for SNAAr reactions, far more so than typical chloroarenes.[3]

The SNAAr Mechanism on the Triazine Ring

The substitution reaction proceeds via a well-established two-step addition-elimination mechanism.[5][6]

  • Step 1 (Addition): A nucleophile attacks one of the electrophilic carbon atoms bearing a chlorine atom. This ipso-attack breaks the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[5][7] This step is typically the rate-determining step of the reaction.[8]

  • Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted triazine product. This elimination step is generally fast.

Stepwise_Substitution Figure 2: Workflow for Controlled Stepwise Substitution start Start: Cyanuric Chloride (TCT) step1 1st Nucleophile (Nu¹) Base (e.g., DIEA) Solvent (e.g., THF, Acetone) start->step1 cond1 Maintain 0-5 °C step1->cond1 prod1 Mono-substituted Dichlorotriazine (Isolate & Purify) cond1->prod1 Reaction complete step2 2nd Nucleophile (Nu²) Base prod1->step2 cond2 Warm to Room Temp. step2->cond2 prod2 Di-substituted Monochlorotriazine (Isolate & Purify) cond2->prod2 Reaction complete step3 3rd Nucleophile (Nu³) Base prod2->step3 cond3 Heat to >60 °C / Reflux step3->cond3 prod3 Tri-substituted Triazine (Final Product) cond3->prod3 Reaction complete

References

Catalyst and Ligand Selection for C-N Bond Formation with 2-Bromo-Triazines: A Practical Guide to Synthesis and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where nitrogen-containing heterocycles are ubiquitous. The 1,3,5-triazine core is a privileged scaffold, and the functionalization of its 2-position via amination is a critical transformation. This application note provides an in-depth guide for researchers on the strategic selection of catalysts and ligands for the C-N cross-coupling of 2-bromo-triazines. We delve into the mechanistic principles of the Buchwald-Hartwig amination, present detailed experimental protocols, and offer field-proven insights to navigate challenges and optimize reaction outcomes.

The Strategic Importance of 2-Amino-Triazines

The 1,3,5-triazine ring is a key pharmacophore found in a multitude of FDA-approved drugs, agrochemicals, and materials. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The ability to forge a C-N bond at the 2-position of a triazine ring allows for the direct installation of diverse amine functionalities, providing a powerful tool for modulating the structure-activity relationship (SAR) of lead compounds.

Traditional methods for this transformation, such as nucleophilic aromatic substitution (SNAr), are often limited by harsh conditions and a narrow substrate scope, particularly with electron-deficient triazines. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized this field by offering a mild, general, and highly efficient alternative.[1][2]

Guiding Principles for Catalyst & Ligand Selection

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium source, the phosphine ligand, the base, and the solvent. Understanding the role of each component is critical for rational reaction design.

The Catalytic Heart: Palladium Precursor and Ligand

The transformation is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is arguably the most critical parameter for success, especially with electron-deficient heteroaryl halides like 2-bromo-triazine.[5][6]

Why are Bulky, Electron-Rich Ligands Essential?

The 2-bromo-triazine substrate presents a unique challenge. While the electron-deficient nature of the ring can facilitate the initial oxidative addition step, it can also lead to catalyst deactivation or undesired side reactions. Modern biaryl phosphine ligands, developed extensively by the Buchwald group, are designed to overcome these hurdles.[4]

  • Accelerated Oxidative Addition: These ligands are highly electron-donating, which increases the electron density on the palladium(0) center, thereby promoting its insertion into the C-Br bond—often the rate-determining step of the catalytic cycle.[7]

  • Facilitated Reductive Elimination: Their steric bulk forces the aryl and amino groups into close proximity on the palladium(II) intermediate, promoting the final C-N bond-forming reductive elimination step and turning over the catalyst efficiently.[4][8]

  • Stabilization and Longevity: The bulky architecture of the ligand creates a stable, coordinatively saturated environment around the palladium center, preventing catalyst decomposition and allowing for low catalyst loadings.

The Activator: Choosing the Right Base

The base plays a crucial role in deprotonating the amine nucleophile (or the N-H of a protic heterocycle) to form the more reactive amide, which then participates in the catalytic cycle.[2] The choice of base must be carefully considered to ensure high yields while preserving sensitive functional groups.

  • Strong, Non-Nucleophilic Bases: For most amine couplings, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective.[9][10] Their bulky nature prevents them from acting as competing nucleophiles.

  • Weaker Bases for Sensitive Substrates: If the coupling partners contain base-sensitive functionalities (e.g., esters, enolizable ketones), weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[6][11]

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle provides a logical framework for troubleshooting and optimization. Each component—catalyst, ligand, substrate, and base—plays a defined role in this intricate process.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_inputs Buchwald-Hartwig Amination Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex [Ar-Pd(II)(Br)L] pd0->oa_complex  Ar-Br (2-Bromo-triazine) amide_complex Amido Complex [Ar-Pd(II)(NR'R'')L] oa_complex->amide_complex  + HNR'R''  - HBr (via Base) amide_complex->pd0  Regenerates  Catalyst product Ar-NR'R'' amide_complex->product Reductive Elimination in1 Input: 2-Bromo-triazine in2 Input: Amine (HNR'R'') in3 Input: Base

Figure 1: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Recommended Catalyst Systems & Protocols

For the amination of 2-bromo-triazines, we recommend starting with a modern, well-defined palladium precatalyst. These are air-stable complexes that rapidly generate the active Pd(0) species under the reaction conditions, leading to greater reproducibility.[9]

Comparative Table of Catalyst Systems

The following table summarizes recommended starting points for catalyst and ligand selection. "G3" or "G4" refers to the generation of the precatalyst, which incorporates the ligand for enhanced stability and activity.

Catalyst/Ligand SystemBaseSolventTemp (°C)Key Advantages & Considerations
BrettPhos Pd G3 NaOtBuToluene or Dioxane80-110Excellent generality for a wide range of primary and secondary amines. A robust first choice.[9][12]
RuPhos Pd G3 K₃PO₄t-BuOH or Dioxane80-110Highly effective, particularly for coupling hindered amines or sensitive substrates where a milder base is preferred.[9][12]
XPhos Pd G3 K₂CO₃t-AmOH100-110Broadly applicable and known for high reactivity, allowing for the coupling of less reactive aryl chlorides (and by extension, bromides).[13]
Pd₂(dba)₃ / P(t-Bu)₃ NaOtBuTolueneRT-80A cost-effective, commercially available ligand for simpler couplings. May require higher catalyst loading.[14]

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the C-N coupling of a generic 2-bromo-triazine with a primary or secondary amine using a palladium precatalyst.

Experimental Workflow Overview

Workflow start Start: Assemble Reagents prep Prepare Reaction Vessel (Oven-dried vial with stir bar) start->prep glovebox In Glovebox / Inert Atmosphere: - Add 2-bromo-triazine - Add Amine - Add Pd Precatalyst - Add Base prep->glovebox solvent Add Anhydrous, Degassed Solvent glovebox->solvent seal Seal Vial Tightly solvent->seal heat Heat with Vigorous Stirring (e.g., 100 °C, 4-24 h) seal->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Workup: - Cool to RT - Quench - Extract monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the C-N coupling protocol.

Materials and Reagents
  • 2-Bromo-triazine derivative (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)[9]

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane, to achieve ~0.1 M concentration)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon-filled glovebox or Schlenk line)

Step-by-Step Methodology

Note: All operations should be performed under an inert atmosphere to prevent catalyst deactivation.[9]

  • Vessel Preparation: Place an oven-dried reaction vial containing a magnetic stir bar into an inert atmosphere glovebox.

  • Reagent Addition: To the vial, add the 2-bromo-triazine (e.g., 0.5 mmol, 1.0 equiv), the palladium precatalyst (e.g., 0.005 mmol, 1 mol%), and the sodium tert-butoxide (0.7 mmol, 1.4 equiv).

  • Coupling Partner Addition: Add the amine coupling partner (0.6 mmol, 1.2 equiv). If the amine is a liquid, add it via syringe.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (5.0 mL for a 0.1 M solution).

  • Reaction Setup: Seal the vial tightly with the PTFE-lined cap. If outside a glovebox, use electrical tape or a clamp to secure the cap.

  • Heating and Monitoring: Place the vial in a preheated aluminum heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[15]

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (~10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-amino-triazine product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst due to oxygen/moisture exposure.Ensure all reagents and solvents are anhydrous and properly deoxygenated. Use a high-quality precatalyst and maintain a strict inert atmosphere.[9]
Insufficiently strong base or poor base solubility.Switch to a stronger base like LiHMDS or NaOtBu. Ensure vigorous stirring to suspend inorganic bases.[10]
Formation of Side Products Hydrodehalogenation (C-Br bond replaced by C-H).This can occur if water is present. Ensure anhydrous conditions. A different ligand/base combination may also suppress this pathway.
Homocoupling of the amine or aryl halide.This suggests an issue with the catalytic cycle. Re-screen ligands and ensure the correct stoichiometry of reagents.
Difficulty with Unprotected N-H Amines Competitive reaction at multiple sites or substrate inhibition.For amines with multiple N-H bonds or other protic sites, using a strong, hindered base like LiHMDS is often crucial for selective deprotonation and coupling.[9]

Conclusion

The palladium-catalyzed C-N cross-coupling of 2-bromo-triazines is a powerful and versatile method for synthesizing valuable molecular entities. Success in this endeavor is not a matter of chance but of rational design. By carefully selecting a catalytic system based on modern, bulky biaryl phosphine ligands and optimizing the base and reaction conditions, researchers can efficiently access a vast chemical space of 2-amino-triazine derivatives. The protocols and principles outlined in this guide provide a solid foundation for achieving consistent and high-yielding results in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Bromo-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4,6-diphenyl-1,3,5-triazine. This document is tailored for researchers and drug development professionals who are looking to enhance reaction yields, minimize byproducts, and troubleshoot common issues encountered with this specific electron-deficient heterocyclic substrate. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered a challenging reaction?

A1: The primary challenge stems from the electron-deficient nature of the 1,3,5-triazine ring. While this property can facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond, it also introduces potential complications.[1] The nitrogen atoms within the triazine ring can act as ligands, coordinating to the palladium center and potentially deactivating the catalyst or inhibiting subsequent steps in the catalytic cycle.[2][3] Furthermore, electron-deficient heteroaryl systems can be more susceptible to certain side reactions if conditions are not carefully controlled.

Q2: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt as my coupling partner?

A2: While boronic acids are the classic reagents, they can be prone to decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling, especially under aqueous basic conditions.[4][5] For greater stability and reproducibility, we strongly recommend using boronic pinacol esters (Bpin) or potassium organotrifluoroborate salts (R-BF₃K) .[5][6]

  • Boronic Esters (e.g., MIDA, pinacol): These are more stable to chromatography and less prone to protodeboronation.[6][7] They often participate in the reaction by slowly hydrolyzing in situ to the active boronic acid, which can help minimize side reactions by keeping the concentration of the active boron species low.[7][8]

  • Trifluoroborate Salts: These salts are exceptionally stable crystalline solids and are highly resistant to protodeboronation.[5] They are excellent choices for challenging couplings or when using electron-deficient heteroaryl boronic acid equivalents.

Q3: Is it necessary to run this reaction under a strictly inert atmosphere?

A3: Absolutely. The presence of oxygen is a primary cause of a major side reaction: the oxidative homocoupling of the boronic acid reagent to form a biaryl byproduct (R-R).[4][9][10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then mediate this unwanted reaction.[9] To ensure high yields of the desired cross-coupled product, it is critical to thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain a positive pressure of an inert gas throughout the experiment.[2][11]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My reaction shows low or no conversion of the starting this compound.

This is the most common issue and typically points to a problem with the catalytic system's activity or stability.

Q: I'm using a standard catalyst like Pd(PPh₃)₄ and my yield is poor. What's wrong?

A: The issue is likely catalyst inhibition or deactivation. The triazine nitrogen atoms can coordinate to the palladium center when using less sterically demanding ligands like triphenylphosphine (PPh₃), leading to inactive catalyst species.[2]

Solution: Switch to a catalyst system featuring a bulky, electron-rich phosphine ligand . These ligands are essential for coupling challenging substrates.[12][13]

  • Why it works: Bulky ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or RuPhos) create a sterically hindered environment around the palladium atom. This sterics promotes the formation of highly active, low-coordinate Pd(0) species and physically blocks the triazine nitrogen from binding to the catalyst.[12][13] The electron-rich nature of these ligands also accelerates the rate-limiting oxidative addition and final reductive elimination steps.[1][13]

  • Recommendation: Use a modern palladium precatalyst, such as XPhos Pd G3 or SPhos Pd G4 . These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ, leading to more reproducible results.[9][12]

Problem 2: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid.

This indicates that an oxidative pathway is competing with your desired cross-coupling reaction.

Q: I degassed my solvents, but I still see boronic acid homocoupling. What else could be the cause?

A: While insufficient degassing is the most frequent cause, other factors can promote homocoupling. If you are using a Pd(II) precatalyst, the initial reduction to the active Pd(0) can sometimes consume two equivalents of the boronic acid, resulting in a homocoupled byproduct.[4] Additionally, certain reaction conditions can favor this pathway.

Solution:

  • Refine Degassing Technique: Ensure your inert gas technique is rigorous. Sparging with argon for at least 20-30 minutes is recommended.

  • Use a Precatalyst: Modern precatalysts (as mentioned above) are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions during this activation step.[9]

  • Control Stoichiometry: Use a slight excess of the boron reagent (typically 1.2–1.5 equivalents). A large excess is unnecessary and can increase the likelihood of homocoupling.

  • Ligand Choice: Bulky electron-donating ligands, which are recommended for this substrate anyway, can also help suppress homocoupling by favoring the desired cross-coupling pathway.[12]

Problem 3: My main byproduct is 4,6-diphenyl-1,3,5-triazine (debromination of the starting material).

This side reaction, known as proto-dehalogenation, suggests that the organopalladium intermediate is being intercepted by a proton source before it can undergo transmetalation.

Q: What reaction conditions lead to debromination and how can I prevent it?

A: Debromination can occur if the transmetalation step is slow, allowing the Ar-Pd(II)-Br intermediate to react with trace water or other proton sources. This is often exacerbated by suboptimal base or solvent choices.

Solution:

  • Optimize the Base: The base is crucial for activating the boron reagent for transmetalation.[14][15] A weak base or a base with poor solubility can slow this step down. For this substrate, a moderately strong, non-aqueous-soluble base is often ideal.

    • Recommendation: Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These are highly effective bases for Suzuki couplings, particularly with challenging substrates.[2][12][14] They are strong enough to facilitate transmetalation without being overly harsh.

  • Solvent System: Ensure your solvent system effectively dissolves all components. A biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is common, as the water helps dissolve the inorganic base.[6][14] However, for substrates sensitive to hydrolysis, minimizing water content can be beneficial.

  • Use a More Stable Boron Reagent: As mentioned in the FAQs, switching from a boronic acid to a more stable boronic ester or trifluoroborate salt can prevent protodeboronation of the coupling partner, ensuring it is available for an efficient transmetalation step.[5]

Optimized Experimental Protocol

This generalized protocol is a robust starting point for the Suzuki coupling of this compound and requires optimization for each specific boronic acid partner.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Pinacol Ester (1.3 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic pinacol ester, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 5:1 dioxane:water solvent mixture (e.g., 5 mL dioxane, 1 mL water for a 0.1 M reaction).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-Aryl-4,6-diphenyl-1,3,5-triazine.

Data Summary: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 / SPhos Pd G4 (1-3 mol%)Air-stable precatalysts for efficient, reproducible generation of active Pd(0).[9]
Ligand XPhos, SPhos, RuPhos (Biarylphosphines)Bulky, electron-rich ligands prevent catalyst inhibition by the triazine and accelerate key catalytic steps.[12][13]
Boron Reagent Boronic Pinacol Ester / Trifluoroborate Salt (1.2-1.5 eq.)Enhanced stability against protodeboronation and homocoupling compared to boronic acids.[5][6]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.)Strong, effective bases for promoting the transmetalation step with challenging substrates.[2][14]
Solvent Dioxane/H₂O (5:1 to 10:1) or Toluene/H₂OAprotic solvents with a small amount of water to dissolve the base and facilitate the reaction.[14]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially with less reactive partners.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-mediated homocoupling of the boronic acid and catalyst decomposition.[2]

Visualized Mechanisms and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product start_materials Ar-X + Ar'-B(OR)₂ start_materials->oxidative_addition base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield catalyst 1. Assess Catalyst System start->catalyst side_reactions 2. Check for Side Reactions start->side_reactions conditions 3. Optimize Conditions start->conditions catalyst_solution1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->catalyst_solution1 Inhibition likely catalyst_solution2 Use a Modern Precatalyst (e.g., G3/G4 Buchwald) catalyst->catalyst_solution2 Activation issues catalyst_solution3 Ensure Rigorous Inert Atmosphere catalyst->catalyst_solution3 Decomposition side_reaction_check1 Homocoupling Observed? side_reactions->side_reaction_check1 side_reaction_check2 Debromination Observed? side_reactions->side_reaction_check2 condition_solution1 Increase Temperature (80 -> 110 °C) conditions->condition_solution1 condition_solution2 Screen Solvents (Dioxane, Toluene) conditions->condition_solution2 homocoupling_solution Improve Degassing Use Boronic Ester/BF₃K side_reaction_check1->homocoupling_solution Yes debromination_solution Switch to Stronger Base (K₃PO₄) Optimize Solvent System side_reaction_check2->debromination_solution Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of 2-Bromo-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 2-bromo-triazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction, specifically addressing the challenges associated with the electron-deficient and sterically hindered nature of 2-bromo-triazine substrates. Low yields can be a significant hurdle, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your reaction outcomes.

Introduction to the Challenge

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a broad substrate scope.[1] However, its application to electron-deficient N-heterocycles like 1,3,5-triazines presents unique challenges. The triazine core can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the electron-withdrawing nature of the triazine ring can influence the reactivity of the C-Br bond and the overall catalytic cycle. This guide will walk you through a systematic approach to troubleshooting and optimizing your reactions.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low or no conversion in your Buchwald-Hartwig amination of a 2-bromo-triazine can be attributed to several factors. The following section provides a structured approach to identifying and addressing the root cause of the problem.

Question: My reaction is showing little to no product formation. Where do I start?

Answer: A systematic evaluation of your reaction parameters is the most effective approach. Begin by considering the five key pillars of the reaction: the catalyst system (palladium precursor and ligand), the base, the solvent, the temperature, and the quality of your reagents and reaction setup.

Pillar 1: The Catalyst System - Palladium Precursor and Ligand

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful reaction. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step and can stabilize the active catalytic species.[1]

Common Issues & Solutions:

  • Catalyst Poisoning: The nitrogen atoms of the triazine ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Employ sterically hindered biarylphosphine ligands. These bulky ligands create a "pocket" around the palladium atom, which can disfavor coordination of the triazine substrate.

  • Suboptimal Ligand Choice: Not all phosphine ligands are created equal. The electronic and steric properties of the ligand must be matched to the substrate.

    • Solution: Screen a panel of ligands. For electron-deficient systems, ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) or Hartwig (e.g., Josiphos-type) families are excellent starting points. N-heterocyclic carbenes (NHCs) can also be highly effective.[2]

Workflow for Catalyst and Ligand Screening:

Caption: Workflow for optimizing the catalyst system.

Table 1: Recommended Ligand Screening Panel for 2-Bromo-Triazines

Ligand FamilySpecific Ligands to ScreenKey Characteristics
Buchwald Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich, commercially available, and have a proven track record with challenging substrates.[3]
Hartwig Ferrocenylphosphines Josiphos-type ligands (e.g., CyPF-tBu)Effective for heteroaryl chlorides and can be highly active.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form stable palladium complexes, often showing high reactivity.[2]

Pillar 2: The Base - A Critical Choice for Success

The base plays a multifaceted role in the Buchwald-Hartwig amination, including deprotonating the amine and facilitating the formation of the active catalyst. The choice of base can dramatically impact the reaction yield, especially with base-sensitive substrates.[5]

Common Issues & Solutions:

  • Base-Induced Substrate Degradation: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) can potentially react with the electron-deficient triazine ring, leading to decomposition.

    • Solution: Consider using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While they may require higher temperatures or longer reaction times, they offer greater functional group tolerance.[6]

  • Poor Solubility of Inorganic Bases: The heterogeneity of many base-solvent combinations can lead to reproducibility issues.

    • Solution: Ensure vigorous stirring. In some cases, using a soluble organic base like DBU in combination with an inorganic salt can be beneficial.[6]

Table 2: Base Selection Guide

BaseStrengthAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) StrongHigh reaction rates, often effective at lower temperatures.[6]Can be incompatible with base-sensitive functional groups.
Lithium hexamethyldisilazide (LHMDS) StrongCan be used with protic functional groups.Can be aggressive towards certain functional groups at elevated temperatures.[3]
Cesium carbonate (Cs₂CO₃) ModerateGood functional group tolerance, often provides high yields.[7]Can be hygroscopic and require careful handling.
Potassium phosphate (K₃PO₄) ModerateExcellent functional group tolerance, cost-effective.May require higher catalyst loadings and longer reaction times.[3]

Pillar 3: The Solvent - More Than Just a Medium

The solvent not only dissolves the reactants but also influences the stability of intermediates in the catalytic cycle.

Common Issues & Solutions:

  • Poor Solubility of Reactants or Intermediates: If any component of the reaction mixture is not fully dissolved, the reaction rate will be significantly hampered.

    • Solution: Choose a solvent or solvent system that effectively dissolves all components at the reaction temperature. Common choices include toluene, dioxane, and THF.[8] For more polar substrates, consider solvents like CPME or a mixture of solvents.

  • Solvent-Catalyst Inhibition: Certain solvents can coordinate to the palladium center and inhibit catalysis.

    • Solution: Avoid chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine.[8]

Pillar 4: Temperature and Reaction Time - Finding the Sweet Spot

Common Issues & Solutions:

  • Incomplete Conversion: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS.

  • Side Product Formation: Elevated temperatures can sometimes lead to side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen).[5]

    • Solution: If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer period. Microwave irradiation can sometimes provide rapid heating to the desired temperature, minimizing the formation of thermal degradation byproducts.[9]

Pillar 5: Reagent Quality and Reaction Setup - The Foundation of Success

Common Issues & Solutions:

  • Catalyst Deactivation by Air or Moisture: The active Pd(0) species is sensitive to oxygen, and water can interfere with the base.

    • Solution: Ensure all reagents are pure and dry. Use anhydrous solvents and degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) before heating. The use of a glovebox is highly recommended for setting up these reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of hydrodehalogenation of my 2-bromo-triazine. What can I do to minimize this side reaction?

A1: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can be caused by several factors:

  • High Temperatures: Try lowering the reaction temperature.

  • Inefficient Ligand: A less effective ligand can lead to a slower reductive elimination, allowing competing side reactions to occur. Screen a panel of bulky, electron-rich ligands.

  • Presence of Water: Ensure your reaction is strictly anhydrous.

Q2: Can I use a pre-catalyst for this reaction?

A2: Yes, using a pre-catalyst is often advantageous. Pre-catalysts are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ. This can lead to more reproducible results compared to using separate palladium precursors and ligands. Several generations of Buchwald pre-catalysts are commercially available.[8]

Q3: My amine is a primary amine. Are there any special considerations?

A3: The coupling of primary amines can sometimes be challenging due to the potential for double arylation.

  • Ligand Choice: Ligands like BrettPhos have been specifically designed to favor mono-arylation of primary amines.[3]

  • Stoichiometry: Using a slight excess of the primary amine (1.1-1.2 equivalents) can help to drive the reaction to completion.

Q4: What is the general catalytic cycle for the Buchwald-Hartwig amination?

A4: The generally accepted catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-triazine.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated triazine product and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Screening Procedure for Buchwald-Hartwig Amination of 2-Bromo-Triazines

This protocol is a starting point for optimization.

Materials:

  • 2-Bromo-triazine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to a dry reaction vial equipped with a stir bar.

  • Add the 2-bromo-triazine and the amine to the vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction for the desired time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common challenge when working with nitrogen-rich heterocyclic substrates like triazines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Triazine Challenge in Palladium Catalysis

Triazine cores are invaluable scaffolds in medicinal chemistry and materials science. However, their successful functionalization using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is often hampered by catalyst deactivation. The lone pair electrons on the nitrogen atoms of the triazine ring can strongly coordinate to the palladium center, leading to catalyst poisoning and sluggish or incomplete reactions.[1][2] This guide will help you understand, diagnose, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of palladium catalyst poisoning in my triazine coupling reaction?

A1: The most common indicators of catalyst poisoning include:

  • Low or no product yield: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.[3]

  • Stalled reaction: The reaction starts but stops before all the starting material is consumed.

  • Formation of byproducts: You may observe the formation of decomposition products or homocoupling of your starting materials.

  • Change in reaction mixture color: A change in color, such as the formation of black palladium precipitates (Pd(0) black), can indicate catalyst decomposition.[4]

Q2: Besides the triazine substrate itself, what are other common poisons for palladium catalysts?

A2: While the triazine substrate is a primary suspect, other common poisons include:

  • Sulfur compounds: Thiols, sulfides, and sulfoxides are potent poisons for palladium catalysts.[5][6][7][8]

  • Other nitrogen-containing heterocycles: Impurities from previous steps or reagents can compete with the desired reaction.[1][5]

  • Halides, cyanides, and carbon monoxide: These species can irreversibly bind to the palladium center.[5][9][10]

  • Water and oxygen: While not always poisons in the classical sense, their presence can lead to catalyst deactivation through unwanted side reactions or oxidation of the active Pd(0) species.[10]

Q3: Can I use a higher catalyst loading to overcome poisoning?

A3: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most effective or economical approach. It can lead to higher costs and more palladium contamination in your final product. A better strategy is to identify and eliminate the source of poisoning or choose a more robust catalytic system.

Q4: Are some palladium catalysts more resistant to poisoning by triazines?

A4: Yes, the choice of ligand plays a crucial role in the stability and activity of the palladium catalyst.[3] Electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can form more stable complexes with palladium, making them less susceptible to displacement by the triazine substrate or other poisons.[11]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues in palladium-catalyzed reactions of triazines.

Scenario 1: My Suzuki-Miyaura coupling of a chloro-triazine with an arylboronic acid is not working.

Q: I am trying to couple a 2-chloro-4,6-disubstituted triazine with phenylboronic acid using Pd(PPh₃)₄, but I see no product formation. What should I investigate?

A: This is a classic challenge. Here’s a systematic approach to troubleshoot the issue:

  • Assess Reagent Purity:

    • Triazine Substrate: Ensure your chloro-triazine is free from impurities, especially sulfur-containing compounds from previous synthetic steps. Recrystallization or column chromatography may be necessary.

    • Boronic Acid: Check the quality of the arylboronic acid. Boronic acids can dehydrate to form boroxines, which are often less reactive.

    • Solvents and Base: Use anhydrous solvents and ensure your base is of high purity and appropriately dried. Moisture can be detrimental.[10]

  • Evaluate the Catalytic System:

    • Ligand Choice: Triphenylphosphine (PPh₃) is a relatively basic ligand and can be displaced by the triazine. Consider switching to a more electron-rich and sterically bulky ligand like tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand such as SPhos.[11] The use of SPhos has been shown to improve yields in coupling reactions with nitrogen-containing heterocycles.[11]

    • Palladium Precatalyst: Pd(PPh₃)₄ can be sensitive to air and moisture. Consider using a more stable precatalyst, such as a palladacycle (e.g., G3 or G4 precatalysts), which can generate the active Pd(0) species more efficiently in situ.

  • Reaction Conditions:

    • Temperature: Some Suzuki couplings with challenging substrates require higher temperatures. Ensure your reaction is being heated sufficiently.

    • Base: The choice of base is critical. A stronger base might be needed to facilitate the transmetalation step. However, be mindful that very strong bases can also lead to catalyst decomposition.

Experimental Workflow: Diagnosing Catalyst Poisoning

Here is a workflow to help you pinpoint the issue:

G cluster_0 Initial Reaction Failure cluster_1 Troubleshooting Steps cluster_2 Outcome Analysis A Reaction Fails: Low/No Conversion B Step 1: Re-run with Purified Reagents (Substrate, Boronic Acid, Solvent, Base) A->B Systematic Check C Step 2: Screen Different Ligands (e.g., SPhos, XPhos) B->C If no improvement F Success: Reaction Proceeds B->F If successful, reagent purity was the issue. D Step 3: Test Alternative Pd Precatalysts (e.g., Palladacycles) C->D If still problematic C->F If successful, ligand choice was key. G Partial Success: Improved but still low yield C->G E Step 4: Add a Stoichiometric 'Poison Scavenger' (e.g., Cu(I) salt) D->E Advanced Strategy D->F If successful, precatalyst was inefficient. D->G E->F If successful, a specific poison was present. E->G Indicates multiple issues or strong catalyst inhibition. H Failure: No Improvement E->H Suggests fundamental reaction incompatibility or severe, unidentified poison.

Caption: A systematic workflow for troubleshooting a failed palladium-catalyzed triazine coupling reaction.

Scenario 2: My Buchwald-Hartwig amination of a triazine is sluggish and gives low yields.

Q: I am attempting a Buchwald-Hartwig amination on a substituted triazine. The reaction is very slow, and I am getting less than 30% yield. How can I improve this?

A: Buchwald-Hartwig reactions with nitrogen-rich heterocycles can be challenging due to product inhibition, where the aminated triazine product binds to the palladium catalyst more strongly than the starting amine, effectively poisoning the catalyst.[1]

  • Ligand and Precatalyst Selection:

    • This is the most critical factor. Highly active and robust catalyst systems are required. Consider using a combination of a sterically hindered biarylphosphine ligand (e.g., BrettPhos, RuPhos) and a suitable palladium precatalyst.

    • The choice of ligand can significantly influence the rate of reductive elimination, which is often the rate-limiting step and can be hindered by product coordination.

  • Base and Solvent Effects:

    • The base is crucial for deprotonating the amine and facilitating the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.

    • The solubility of all components is important for reaction efficiency.[12] Aprotic polar solvents like dioxane or toluene are often good choices.

  • Product Inhibition Mitigation:

    • If product inhibition is suspected, running the reaction at a higher temperature might help to promote the dissociation of the product from the catalyst.

    • In some cases, using a higher catalyst loading might be unavoidable, but this should be a last resort.

Data Summary: Ligand Effects in Triazine Couplings
LigandTypical Catalyst Loading (mol%)Common Applications with TriazinesKey Advantages
PPh₃2-5Less common for triazinesReadily available, inexpensive
PCy₃1-3Suzuki-MiyauraMore electron-rich than PPh₃
SPhos1-2Suzuki-Miyaura, Buchwald-HartwigHigh activity, good for N-heterocycles
XPhos1-2Buchwald-HartwigExcellent for sterically hindered substrates
BrettPhos0.5-2Buchwald-HartwigVery active for C-N bond formation

This table provides general guidelines. Optimal conditions should be determined experimentally.

Catalyst Regeneration

Q: I have a large amount of what I suspect is a poisoned palladium catalyst from my reactions. Is it possible to regenerate it?

A: Regeneration of poisoned palladium catalysts is possible in some cases, but the effectiveness depends on the nature of the poison and the state of the catalyst.

  • For catalysts poisoned by organic compounds or coking: A common method involves washing the catalyst with a suitable solvent to remove adsorbed species. In some cases, treatment with a mixture of chloroform and glacial acetic acid followed by sonication has been shown to restore activity by removing organic buildup from the catalyst surface.[13]

  • For catalysts deactivated by reduction to Pd(0) nanoparticles: Re-oxidation to the active Pd(II) state can sometimes be achieved by treating the catalyst with a mild oxidant like benzoquinone.[4]

  • For catalysts poisoned by strongly coordinating species (e.g., sulfur): Regeneration can be more challenging. It may require treatment under reducing conditions at elevated temperatures to remove the poison.[8][14]

Protocol: A General Test for Catalyst Regeneration

Disclaimer: This is a general guideline and may need to be adapted for your specific catalyst and poison. Always perform such procedures in a well-ventilated fume hood with appropriate personal protective equipment.

  • Catalyst Isolation: Carefully filter the palladium catalyst from the reaction mixture.

  • Solvent Washing: Wash the catalyst sequentially with water, acetone, and then a solvent like dichloromethane to remove residual reactants and products.

  • Regeneration Treatment (Example for organic fouling):

    • Suspend the washed catalyst in a 1:1 mixture of chloroform and glacial acetic acid.

    • Stir the suspension vigorously and sonicate for 30-60 minutes.

    • Filter the catalyst and wash thoroughly with dichloromethane to remove the acid.

    • Dry the catalyst under vacuum.

  • Activity Test: Use a small amount of the regenerated catalyst in a test reaction to evaluate its activity compared to a fresh catalyst.

Final Recommendations

When working with palladium-catalyzed reactions of triazines, a proactive approach is best.

  • Start with the highest purity reagents possible.

  • Choose a robust catalytic system from the outset, favoring sterically hindered, electron-rich ligands.

  • Carefully control the reaction atmosphere to exclude air and moisture.[3]

  • If you encounter problems, be systematic in your troubleshooting, changing one variable at a time.

By understanding the potential pitfalls of catalyst poisoning and employing the strategies outlined in this guide, you can significantly improve the success rate of your palladium-catalyzed triazine functionalization reactions.

References

Technical Support Center: Purification of Polar Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar triazine derivatives after coupling reactions. Our focus is on providing practical, field-proven insights to streamline your workflow and enhance the purity of your target compounds.

Introduction: The Challenge of Polar Triazines

Triazine derivatives are a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The synthesis of these molecules often involves coupling reactions, which can generate a variety of polar byproducts and impurities.[3][4] The inherent polarity of many triazine derivatives, often augmented by polar functional groups introduced during synthesis, presents significant purification challenges. These challenges typically manifest as poor solubility in common organic solvents, difficult separation from polar impurities, and problematic chromatographic behavior.

This guide is structured to help you navigate these common hurdles, providing both the "how" and the "why" behind effective purification strategies.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve common purification problems.

Issue 1: Low Recovery After Aqueous Workup

Symptom: Significant loss of product during liquid-liquid extraction.

Underlying Cause: The high polarity of your triazine derivative can lead to its partial or complete solubility in the aqueous phase during extraction.

Troubleshooting Steps:

  • pH Adjustment: The solubility of triazine derivatives containing acidic or basic functional groups is highly pH-dependent.

    • For basic triazines: Increase the pH of the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to neutralize any protonated species and decrease their aqueous solubility.

    • For acidic triazines: Lower the pH with a dilute acid (e.g., 1M HCl) to protonate the molecule and reduce its solubility in water.

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine). This reduces the solvation of your polar organic compound in the aqueous layer, driving it into the organic phase.

  • Solvent Selection: Employ more polar organic solvents for extraction. While less polar solvents like ethyl acetate are common, for highly polar triazines, consider using solvents like n-butanol or a mixture of dichloromethane and isopropanol.

Issue 2: Poor Separation During Column Chromatography

Symptom: Your target compound co-elutes with impurities, or you observe significant tailing on the TLC plate and column.

Underlying Cause: The polar nature of your triazine derivative can lead to strong interactions with the silica gel stationary phase, resulting in poor separation.

Troubleshooting Workflow:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (pH adjustment, brine wash) Start->Workup Evaporation Solvent Evaporation Workup->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Chromatography Column Chromatography (Normal or Reversed Phase) Crude_Product->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Final_Evaporation Final Solvent Evaporation Combine->Final_Evaporation Purity_Check Purity Check (NMR, LC-MS) Final_Evaporation->Purity_Check Recrystallization Recrystallization (for solids, if needed) Purity_Check->Recrystallization < 98% Pure Final_Product Pure Polar Triazine Derivative Purity_Check->Final_Product > 98% Pure Recrystallization->Final_Product

References

Technical Support Center: Optimizing Reactions with 2-Bromo-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4,6-diphenyl-1,3,5-triazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction conditions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is a crystalline solid with a melting point in the range of 156.0 to 160.0 °C.[1][2] Its structure, characterized by a triazine core and two phenyl substituents, renders it largely nonpolar.[3] While comprehensive quantitative solubility data across a wide range of solvents is not extensively published, it is known to be soluble in toluene.[1][2] Based on the principle of "like dissolves like," its solubility is expected to be favorable in aromatic and some polar aprotic solvents, and limited in highly polar or nonpolar aliphatic solvents.[4][5]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?

Incomplete dissolution is a common issue with aromatic and heterocyclic compounds like this compound. Several factors could be at play:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for dissolving the compound.

  • Low Temperature: The solubility of solids in liquids generally increases with temperature. Your reaction temperature might be too low for complete dissolution.

  • Concentration Exceeds Solubility Limit: You may be attempting to create a solution that is more concentrated than the compound's solubility limit in that specific solvent at that temperature.

  • Purity of the Compound: Impurities in your starting material can sometimes affect its solubility characteristics.

Troubleshooting Guide: Improving Solubility for Reactions

This section provides systematic approaches to address solubility challenges with this compound.

Issue 1: Poor Solubility in a Chosen Reaction Solvent

If you are experiencing poor solubility, a systematic solvent screening is the first recommended step.

Step-by-Step Protocol for Solvent Screening:

  • Initial Assessment: Begin with small-scale solubility tests using a range of solvents with varying polarities.

  • Solvent Selection: Choose a representative solvent from different classes. A suggested list is provided in the table below.

  • Procedure:

    • Add a small, accurately weighed amount of this compound (e.g., 5 mg) to a vial.

    • Add a measured volume of the test solvent (e.g., 0.5 mL).

    • Stir or vortex the mixture at room temperature for a set period (e.g., 15 minutes).

    • Visually inspect for dissolution. If dissolved, add more solute incrementally until saturation is reached.

  • Temperature Effect: If solubility is poor at room temperature, gently warm the mixture to your intended reaction temperature and observe any changes.

Table 1: Predicted Qualitative Solubility and Suggested Screening Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aromatic Toluene, Xylenes, BenzeneSoluble Pi-stacking interactions between the solvent and the phenyl groups of the triazine promote solubility.[5]
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Soluble to Moderately Soluble Capable of dipole-dipole interactions with the polarizable triazine ring.[5]
Polar Protic Methanol, EthanolSparingly Soluble The potential for hydrogen bonding is limited, and the large nonpolar structure hinders solubility.[4]
Nonpolar Aliphatic Hexane, CyclohexaneInsoluble to Sparingly Soluble Lack of favorable intermolecular interactions with the aromatic and heterocyclic structure.[5]

Workflow for Solvent Selection:

G cluster_0 Solvent Screening Workflow start Start: Poor Solubility Observed screening Perform Small-Scale Solvent Screening (Table 1) start->screening aromatic Test Aromatic Solvents (Toluene, Xylenes) screening->aromatic aprotic Test Polar Aprotic Solvents (DCM, THF, DMF) screening->aprotic protic Test Polar Protic Solvents (Ethanol, Methanol) screening->protic aliphatic Test Nonpolar Aliphatic Solvents (Hexane) screening->aliphatic evaluate Evaluate Solubility at Room and Reaction Temperature aromatic->evaluate aprotic->evaluate protic->evaluate aliphatic->evaluate select Select Optimal Solvent or Co-solvent System evaluate->select end_node Proceed with Reaction select->end_node

Caption: A workflow diagram for systematic solvent screening to improve the solubility of this compound.

Issue 2: Reaction Fails to Proceed Due to Low Reactant Concentration

Even in a suitable solvent, the solubility might be too low for an efficient reaction rate. The following strategies can be employed.

1. Temperature Elevation:

  • Rationale: Increasing the temperature often enhances the solubility of a solid in a liquid.

  • Protocol:

    • Carefully review the thermal stability of your reactants and products. This compound has a boiling point of approximately 498.3°C (predicted), suggesting good thermal stability for most organic reactions.[1][2]

    • Set up your reaction under reflux conditions in a higher-boiling solvent (e.g., toluene, xylenes, or DMF) to maximize solubility.[6][7][8]

    • Ensure the reaction vessel is properly sealed and equipped with a condenser.

2. Co-solvent Systems:

  • Rationale: A mixture of two or more miscible solvents can have solubilizing properties different from the individual solvents. A small amount of a "good" solvent can significantly increase solubility in a "poor" solvent.

  • Example: In Suzuki-Miyaura cross-coupling reactions involving similar triazine derivatives, a mixture of toluene, ethanol, and water has been successfully used.[6][7] The ethanol can help to bridge the polarity gap between the organic and aqueous phases.

  • Protocol:

    • Start with your primary reaction solvent.

    • Incrementally add a co-solvent in which this compound is known to be more soluble (e.g., adding toluene or THF to a less effective solvent).

    • Monitor for complete dissolution before proceeding with the reaction.

3. Sonication:

  • Rationale: Ultrasonic waves can aid in the dissolution of sparingly soluble materials by breaking down the crystal lattice and increasing mass transfer at the solid-liquid interface. This technique has been shown to improve reaction rates and yields for the synthesis of 1,3,5-triazine derivatives.[9]

  • Protocol:

    • Place the reaction vessel in an ultrasonic bath.

    • Sonicate the mixture of the triazine and solvent for a period (e.g., 15-30 minutes) before initiating the reaction.

    • In some cases, sonication can be applied throughout the reaction.

4. Phase-Transfer Catalysis (PTC):

  • Rationale: If your reaction involves an ionic reagent in a separate phase (e.g., an aqueous base in an organic solvent), a phase-transfer catalyst can transport the reagent into the organic phase to react with the dissolved triazine. This can be particularly useful when the triazine is soluble in a nonpolar organic solvent where the ionic reagent is not. The use of TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst has been reported for the synthesis of 1,3,5-triazine derivatives.[9]

  • Protocol:

    • Select an appropriate phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB).

    • Add a catalytic amount of the PTC to your biphasic reaction mixture.

    • Ensure vigorous stirring to maximize the interfacial area.

Decision Tree for Advanced Solubility Enhancement:

G cluster_1 Advanced Solubility Enhancement start Initial Dissolution is Insufficient for Reaction temp Increase Reaction Temperature? start->temp reflux Run Reaction under Reflux in High-Boiling Solvent temp->reflux Yes cosolvent Use a Co-solvent System? temp->cosolvent No proceed Proceed with Optimized Reaction reflux->proceed add_cosolvent Add a Good Solvent (e.g., Toluene, THF) cosolvent->add_cosolvent Yes sonication Apply Sonication? cosolvent->sonication No add_cosolvent->proceed sonicate_mixture Sonicate Mixture Before/During Reaction sonication->sonicate_mixture Yes ptc Is Reaction Biphasic? sonication->ptc No sonicate_mixture->proceed add_ptc Use a Phase-Transfer Catalyst (e.g., TBAB) ptc->add_ptc Yes ptc->proceed No add_ptc->proceed

Caption: A decision tree for selecting an appropriate advanced technique to improve the solubility and reaction efficiency of this compound.

For Extremely Challenging Cases

For syntheses where solubility remains a significant barrier, more advanced techniques might be considered.

  • Mechanochemistry (Ball Milling): This solvent-free method involves carrying out reactions in the solid state using mechanical force. It has been successfully applied to Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides and can be a powerful tool for overcoming solubility issues.[10][11]

References

Technical Support Center: Minimizing Boronic Acid Homocoupling with 2-Bromo-Triazine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a persistent challenge in modern synthetic chemistry: the minimization of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions, with a specific focus on electron-deficient 2-bromo-triazine substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, improve yields, and simplify purification processes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, all grounded in scientific principles and practical, field-proven experience.

Understanding the Challenge: The Predicament of Homocoupling with Electron-Deficient Heterocycles

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. However, the efficiency of this reaction can be significantly hampered by the formation of homocoupled byproducts, particularly the dimerization of the boronic acid reagent. This issue is often exacerbated when working with electron-deficient heteroaryl halides, such as 2-bromo-triazines. The electron-withdrawing nature of the triazine ring can render the C-Br bond less reactive towards oxidative addition, a critical step in the catalytic cycle. This sluggish reactivity can create a kinetic window where the palladium catalyst is more likely to engage in side reactions, including the undesired homocoupling of the boronic acid.

This guide will provide you with the knowledge and tools to diagnose the root causes of homocoupling in your reactions and implement effective strategies to suppress this unwanted side reaction, thereby maximizing the yield of your desired 2-aryl-triazine product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

Q1: I am observing a significant amount of boronic acid dimer in my reaction mixture. What are the primary causes of this homocoupling?

A1: The formation of a boronic acid dimer, a biaryl byproduct derived from the coupling of two boronic acid molecules, is a common side reaction in Suzuki couplings. There are two primary mechanistic pathways responsible for this unwanted reaction:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major contributor to homocoupling. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the active Pd(0) catalyst. Rigorous exclusion of oxygen is therefore paramount.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) species. This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is fully established.

Below is a diagram illustrating these proposed homocoupling mechanisms:

cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd(0) Pd(0) Pd(II)_O2 Pd(II)_O2 Pd(0)->Pd(II)_O2 O₂ Dimer_O2 R-R Pd(II)_O2->Dimer_O2 2 R-B(OH)₂ Pd(0)_regen_O2 Pd(0) Pd(II)_O2->Pd(0)_regen_O2 Regeneration Pd(II)_precat Pd(II) Precatalyst Dimer_PdII R-R Pd(II)_precat->Dimer_PdII 2 R-B(OH)₂ Pd(0)_gen Pd(0) Pd(II)_precat->Pd(0)_gen Generation of Active Catalyst

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How can I effectively minimize oxygen in my reaction setup?

A2: Rigorous degassing of your solvents and reaction mixture is one of the most critical and effective measures you can take to suppress homocoupling. Here are two widely accepted and effective methods:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for a sustained period (e.g., 20-30 minutes) will displace dissolved oxygen. For maximum efficiency, ensure the gas is introduced below the surface of the liquid.

  • Freeze-Pump-Thaw Cycles: This technique is highly effective for removing dissolved gases. It involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then allowing the solvent to thaw under the inert atmosphere. Repeating this cycle three to five times is recommended for optimal results.

Q3: Does the choice of palladium source impact the extent of homocoupling?

A3: Absolutely. The choice of your palladium source can have a direct impact on the prevalence of homocoupling, especially at the outset of your reaction.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): As mentioned, these require in-situ reduction to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are generally preferred as they can directly enter the catalytic cycle without a prerequisite reduction step, thereby minimizing the opportunity for initial homocoupling.

  • Palladacycle Precatalysts (e.g., Buchwald's G3 and G4 precatalysts, Herrmann's catalyst): These are designed to cleanly and efficiently generate the active Pd(0) species, which can significantly reduce side reactions like homocoupling.[1]

Q4: What is the role of ligands in preventing homocoupling, especially with an electron-deficient substrate like 2-bromo-triazine?

A4: Ligands play a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like 2-bromo-triazines, the right ligand is crucial.

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][3] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle. This is particularly important for electron-deficient substrates where oxidative addition can be slow.

  • Avoid Easily Oxidized Ligands: In the presence of any residual oxygen, some phosphine ligands can be oxidized. This can lead to the formation of palladium species that are more prone to promoting homocoupling.

Q5: How does the choice of base influence the formation of homocoupling byproducts?

A5: The base is essential for activating the boronic acid to facilitate transmetalation, but an inappropriate choice can exacerbate homocoupling.

  • Weaker Inorganic Bases are Often Preferred: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).

  • Base Strength and Concentration: An excessively strong or concentrated base can lead to the rapid decomposition of the boronic acid or promote other side reactions. It is crucial to carefully screen and optimize the base and its stoichiometry for your specific substrate combination.

Q6: Can reaction parameters like solvent and temperature be optimized to reduce homocoupling?

A6: Yes, both solvent and temperature are critical parameters to control.

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. The addition of water is frequently necessary to dissolve the base and facilitate the formation of the boronate species; however, an excessive amount of water can sometimes promote homocoupling. The optimal solvent system often needs to be determined empirically.

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.

Q7: Are there any procedural modifications that can help reduce homocoupling?

A7: Yes, several procedural adjustments can be made:

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

  • Use a Slight Excess of the Aryl Halide: Using a slight excess of the 2-bromo-triazine can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.

Comparative Data on Palladium Catalysts

The selection of the catalyst and ligand system is paramount for a successful Suzuki coupling with 2-bromo-triazine. Below is a table summarizing the performance of various palladium catalysts for the Suzuki coupling of electron-deficient heterocyclic halides, which can serve as a starting point for your optimization.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Approx. Yield (%)Key Considerations
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100~90-98Highly active system, allows for lower catalyst loading.[4]
PdCl₂(dppf)dppfCs₂CO₃DMF90~88-96Versatile and robust for a broad range of boronic acids.[4]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100~85A classic catalyst, but may be less effective for challenging substrates.[2]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100>95Highly efficient NHC-based catalyst, often with low catalyst loading.[1]
Herrmann's Catalyst-K₂CO₃DMF110VariableA stable palladacycle, good for high-temperature reactions.[1]

Experimental Protocol: Suzuki Coupling of 2-Bromo-1,3,5-triazine with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction, with an emphasis on the techniques required to minimize homocoupling.

Materials:

  • 2-Bromo-1,3,5-triazine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

Procedure:

  • Degassing of Solvents:

    • Place the required volumes of 1,4-dioxane and water in separate flasks.

    • Bubble argon gas through each solvent for at least 20 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3,5-triazine, phenylboronic acid, and potassium carbonate.

    • Add the palladium(II) acetate and SPhos ligand to the flask.

    • Seal the flask with a rubber septum.

  • Creation of an Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Solvents:

    • Under a positive pressure of argon, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-1,3,5-triazine.

Visualizing the Workflow:

start Start degas Degas Solvents (Ar sparging) start->degas setup Combine Reactants, Base, Catalyst, and Ligand in Schlenk Flask degas->setup inert Evacuate and Backfill with Argon (3x) setup->inert add_solvents Add Degassed Solvents via Syringe inert->add_solvents react Heat Reaction Mixture (e.g., 100 °C) add_solvents->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Quench, Extract, and Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling with minimized homocoupling.

Troubleshooting Decision Tree

When faced with suboptimal results, a logical approach to troubleshooting is essential. The following decision tree can guide you through the process of identifying and resolving common issues.

start Low Yield or Significant Homocoupling check_degassing Was degassing thorough? start->check_degassing improve_degassing Improve degassing: - Increase sparging time - Use freeze-pump-thaw check_degassing->improve_degassing No check_catalyst Is the catalyst system optimal? check_degassing->check_catalyst Yes final_res Re-run optimized reaction improve_degassing->final_res change_catalyst Change catalyst/ligand: - Use Pd(0) source - Try bulky, electron-rich ligand (e.g., SPhos) check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes change_catalyst->final_res change_base Screen different bases: - Try K₃PO₄ or Cs₂CO₃ - Optimize stoichiometry check_base->change_base No check_temp Is the temperature optimized? check_base->check_temp Yes change_base->final_res optimize_temp Optimize temperature: - Try a lower temperature to reduce side reactions check_temp->optimize_temp No check_temp->final_res Yes optimize_temp->final_res

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

effect of base on the efficiency of Suzuki coupling with 2-bromo-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-bromo-heterocyclic substrates and wish to optimize their reaction outcomes. Here, we will delve into one of the most critical parameters for success: the choice of base.

The coupling of 2-bromo-heterocycles presents unique challenges. The inherent electronic properties of the heteroaryl ring and the Lewis basicity of the heteroatom can lead to catalyst deactivation, low reactivity, and undesirable side reactions.[1][2] A judicious selection of the base is paramount to overcoming these hurdles and achieving high efficiency. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

The base is an indispensable component of the Suzuki-Miyaura catalytic cycle, playing several crucial roles.[3][4] Its primary functions are:

  • Activation of the Organoboron Species: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][5][6] This "ate" complex is significantly more reactive and readily participates in the transmetalation step.[5][6]

  • Facilitation of Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step.[4] The activated boronate complex is essential for this ligand exchange to occur efficiently.[3][7]

  • Regeneration of the Catalyst: The base facilitates the metathesis of the palladium-halide complex (Ar-Pd-X) to a palladium-alkoxide or -hydroxide complex (Ar-Pd-OR), which is more susceptible to transmetalation. It also aids in the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3][8]

Q2: Why is base selection particularly critical when working with 2-bromo-heterocycles?

2-bromo-heterocycles, especially electron-deficient ones like 2-bromopyridines, introduce specific challenges:

  • Catalyst Inhibition: The lone pair of electrons on the heteroatom (e.g., the nitrogen in pyridine) can coordinate to the palladium catalyst, acting as an inhibitory ligand and deactivating the catalyst.[1]

  • Substrate Reactivity: Compared to aryl bromides, the C-Br bond in some 2-bromo-heterocycles can be less reactive towards oxidative addition, requiring more forcing conditions which can, in turn, promote side reactions.[1]

  • Substrate Stability: Heterocyclic rings can be sensitive to strongly basic conditions, leading to decomposition or undesired side reactions.

The right base must be strong enough to promote the catalytic cycle efficiently but not so strong as to cause substrate degradation or catalyst poisoning. Its properties, such as strength, solubility, and the nature of its counter-ion, must be carefully matched to the specific substrate and reaction conditions.[4]

Q3: What are the most common bases used for these reactions?

A variety of inorganic bases are commonly employed. The choice depends heavily on the substrate, solvent, and catalyst system.

BaseCommon NameTypical StrengthKey Characteristics & Use Cases
K₂CO₃ Potassium CarbonateModerateA cost-effective, widely used base. Effective in many systems, often in aqueous/organic solvent mixtures.[4][8][9]
Na₂CO₃ Sodium CarbonateModerateSimilar to K₂CO₃, another common and economical choice. Its effectiveness can be solvent-dependent.[4]
Cs₂CO₃ Cesium CarbonateStronger CarbonateOften provides higher yields, especially for challenging couplings.[8][10] It is more soluble in organic solvents than K₂CO₃ or Na₂CO₃. The large, soft Cs⁺ cation is thought to play a beneficial role.[7][11]
K₃PO₄ Potassium PhosphateStrongA very effective base, particularly for less reactive aryl chlorides and challenging heteroaryl couplings.[4][8][12] Often used under anhydrous conditions.
NaOH Sodium HydroxideVery StrongA powerful base, but its high strength can promote side reactions like substrate decomposition or boronic acid degradation.[13]
KOtBu Potassium tert-butoxideVery StrongAn extremely strong, non-nucleophilic base. Typically used in anhydrous conditions for very unreactive substrates.[3]

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the Suzuki coupling of 2-bromo-heterocycles, offering direct causes and actionable solutions.

Problem 1: My reaction has a very low yield or is not working at all. Where should I begin troubleshooting?

Answer: A failed reaction can have multiple causes. Before focusing on the base, perform these preliminary checks:

  • Inert Atmosphere: Ensure the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids.[8][14]

  • Solvent Quality: Solvents must be properly degassed to remove dissolved oxygen. Use of anhydrous solvents is critical when employing bases like K₃PO₄ or KOtBu.

  • Catalyst Activity: Verify the activity of your palladium source and ligand. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[14]

If these factors are controlled, the base is a primary suspect. Consider the following:

  • Base Strength: The base may be too weak. For a challenging 2-bromopyridine coupling, a mild base like Na₂CO₃ may be insufficient. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ is a logical first step.[1][8]

  • Base Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base like K₂CO₃ in a purely organic solvent like toluene, the reaction may be very slow. Adding a co-solvent of water is common practice to dissolve the base and accelerate the reaction.[15] For anhydrous systems, Cs₂CO₃ or K₃PO₄ are often better choices due to their higher solubility in polar aprotic solvents.[7]

Problem 2: I am observing significant protodeboronation (loss of the boronic acid group). How can I mitigate this?

Answer: Protodeboronation is a competitive side reaction where the C-B bond of the organoboron reagent is cleaved, replacing it with a C-H bond. This is particularly problematic with electron-rich or sensitive heteroaryl boronic acids.[2]

Causes & Solutions:

  • Excess Water and Strong Base: The combination of a strong base and excess water can accelerate this side reaction.

    • Solution 1: Switch to a Milder Base. If using a strong base like NaOH, switch to a carbonate (K₂CO₃, Cs₂CO₃) or even potassium fluoride (KF), which is known to activate boronic acids while being less prone to inducing protodeboronation.[16]

    • Solution 2: Use Boronic Esters or Trifluoroborates. Convert the boronic acid to a more stable derivative. Pinacol esters (Bpin) or potassium aryltrifluoroborate salts (BF₃K) are significantly more resistant to protodeboronation.[3][17]

    • Solution 3: Anhydrous Conditions. Using a base like K₃PO₄ in an anhydrous solvent like dioxane or toluene can suppress protodeboronation.

Problem 3: My 2-bromo-heterocycle substrate appears to be decomposing under the reaction conditions.

Answer: This indicates that the reaction conditions, particularly the base, are too harsh for your substrate.

Causes & Solutions:

  • Base Strength: Very strong bases like NaOH or KOtBu can deprotonate or react with sensitive functional groups on the heterocyclic ring, leading to decomposition.

    • Solution 1: Use a Weaker Base. Immediately switch to a milder base. The typical hierarchy of basicity is Hydroxides/Alkoxides > Phosphates > Carbonates. Start with K₂CO₃ or Cs₂CO₃ .[4]

    • Solution 2: Lower the Temperature. High temperatures can accelerate decomposition. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time or a more active catalyst system.[18]

Problem 4: Which base should I choose for an electron-deficient 2-bromopyridine?

Answer: 2-Bromopyridines are a classic example of a challenging substrate. The Lewis basic nitrogen can poison the catalyst, and the C-Br bond can be stubborn to activate.[1] A careful balance is required.

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate): This is often the base of choice for difficult couplings involving 2-halopyridines. It is strong enough to promote the reaction efficiently but is generally well-tolerated.[8][12]

    • Cs₂CO₃ (Cesium Carbonate): This is another excellent option. Its superior solubility in organic solvents and the beneficial "cesium effect" often lead to higher yields where other bases fail.[10][11]

    • K₂CO₃ (Potassium Carbonate): While less potent, K₂CO₃ can be effective, especially when paired with a highly active catalyst/ligand system (e.g., a Buchwald ligand like SPhos) and used in an aqueous solvent mixture.[4][8]

Comparative Data for 2-Bromo-4-methylpyridine Coupling:

BaseSolventYieldNotes
K₂CO₃ Toluene/H₂OModerate to HighA reliable and cost-effective starting point.[8]
Cs₂CO₃ DioxaneHigh to ExcellentOften provides superior yields but is more expensive.[8]
K₃PO₄ THF/H₂OHigh to ExcellentA strong, effective choice for less reactive substrates.[8]
Na₂CO₃ DMFModerate to HighCan be effective; DMF aids in substrate solubility.[8]
Note: Yields are highly dependent on the specific coupling partners, catalyst, and ligand. This table serves as a general guide.[4]

Mechanistic Considerations & Visualizations

A deeper understanding of the mechanism reinforces why base selection is so critical.

The Suzuki-Miyaura Catalytic Cycle

The base intervenes at two key points: the formation of the boronate complex and the metathesis of the Pd(II)-halide intermediate, both of which are prerequisites for the rate-limiting transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_X Ar-Pd(II)L_n-X OxAdd->PdII_X Transmetal Transmetalation PdII_X->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0 BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->PdII_X Facilitates Metathesis Boronate->Transmetal Activates Transmetalation

The Suzuki-Miyaura catalytic cycle, highlighting the key intervention points of the base.
Troubleshooting Workflow for Base Selection

When a reaction fails, this decision tree can guide your optimization strategy.

Troubleshooting_Workflow start Low Yield / No Reaction check_basics Check Basics: Inert Atmosphere? Degassed Solvent? Active Catalyst? start->check_basics q_sm Unreacted Starting Material? check_basics->q_sm yes_sm YES q_sm->yes_sm no_sm NO q_sm->no_sm increase_strength Increase Base Strength (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃) yes_sm->increase_strength q_side_reactions Decomposition or Protodeboronation? no_sm->q_side_reactions check_solubility Ensure Base Solubility (Add H₂O or switch base) increase_strength->check_solubility optimize_catalyst Screen Catalyst / Ligand check_solubility->optimize_catalyst yes_side YES q_side_reactions->yes_side no_side NO (Complex Mixture) q_side_reactions->no_side decrease_strength Decrease Base Strength (e.g., K₃PO₄ → Cs₂CO₃ or K₂CO₃) yes_side->decrease_strength no_side->optimize_catalyst use_ester Use Boronic Ester / BF₃K Salt decrease_strength->use_ester lower_temp Lower Reaction Temperature use_ester->lower_temp lower_temp->optimize_catalyst

A decision tree to guide troubleshooting efforts for low-yielding Suzuki reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-Heterocycle

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners. All operations should be performed with careful attention to maintaining an inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromo-heterocycle (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0–3.0 equiv.) as a fine powder.[14]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and/or ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1, or anhydrous Toluene) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1][14]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4][14]

References

Technical Support Center: Managing Steric Hindrance in Cross-Coupling Reactions of Substituted Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating one of the more nuanced challenges in modern synthetic chemistry: palladium-catalyzed cross-coupling reactions involving sterically encumbered 1,3,5-triazine cores. The unique electronic nature of the triazine ring, combined with bulky substituents, often leads to sluggish reactions, low yields, and frustrating side products. This guide is designed to provide researchers, medicinal chemists, and process development scientists with a logical framework for troubleshooting these difficult transformations, grounded in mechanistic understanding and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a 2,4-disubstituted-6-chloro-s-triazine and a bulky boronic acid failing or giving poor yields?

A: This is a classic problem rooted in steric hindrance impacting multiple stages of the catalytic cycle. The 1,3,5-triazine ring is electron-deficient, which generally favors oxidative addition. However, when you have bulky groups at the 2 and 4 positions (e.g., tert-butyl, phenyl), they create a sterically crowded environment around the C6 reaction center.

This crowding can severely hinder two key steps:

  • Oxidative Addition: The palladium(0) catalyst must approach and insert into the C-Cl bond. Bulky flanking groups can physically block this approach.

  • Reductive Elimination: This is often the rate-limiting step in sterically demanding couplings.[1] The two bulky coupling partners (the triazine and the boronic acid residue) must come together in the coordination sphere of the palladium center before the final C-C bond is formed and the product is released. High steric pressure makes attaining the required transition state energetically unfavorable.

Your first troubleshooting steps should focus on enhancing the catalyst's ability to overcome these barriers. This almost always involves a systematic change of the phosphine ligand.

Q2: What are the best catalyst and ligand systems for coupling sterically demanding substrates to a triazine core?

A: There is no single "best" system, as the optimal choice is highly substrate-dependent. However, for sterically hindered couplings, the go-to solutions are bulky, electron-rich monophosphine ligands, often from the Buchwald biarylphosphine ligand family.[1] These ligands promote the crucial, often difficult, reductive elimination step.[1][2]

Rationale:

  • Bulkiness: A large ligand "cone angle" forces a wider coordination angle at the palladium center, which can help bring the two bulky coupling partners into proximity for reductive elimination.

  • Electron-Donating Ability: Rich phosphines increase the electron density on the palladium, which accelerates the rate of oxidative addition and can also promote reductive elimination.

Recommended Ligand Classes to Screen:

Ligand ClassKey ExamplesPrimary Application/AdvantageCitation
Biarylphosphines XPhos, SPhos, RuPhosGold standard for sterically hindered Suzuki and Buchwald-Hartwig reactions. Excellent for promoting reductive elimination.[1]
Ferrocene-Based dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand, often effective in preventing palladium dimer formation and improving rates for less hindered systems.[2]
Dialkylphosphines P(t-Bu)₃ (Tri-tert-butylphosphine)Extremely electron-rich and bulky, highly active but can be sensitive to air.[3]

Start with a well-regarded catalyst system like Pd₂(dba)₃ with XPhos or SPhos. If that fails, screening a small panel of ligands from different classes is the most logical next step.

Q3: I'm observing significant hydrodehalogenation (C-Cl bond replaced by C-H) and/or boronic acid homocoupling. What causes this and how can I stop it?

A: These side reactions are common indicators that the desired cross-coupling pathway is slow or stalled.

  • Hydrodehalogenation: This occurs when the palladium-triazine intermediate reacts with a proton source (water, alcohol solvent, or even the amine in Buchwald-Hartwig reactions) before it can couple with the partner. It's a sign that the transmetalation or reductive elimination steps are too slow.

  • Homocoupling (e.g., Biaryl formation from boronic acid): This often points to issues with oxygen contamination or problems during the transmetalation step.

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure your solvent and reaction setup are scrupulously deoxygenated. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Anhydrous Conditions: Use dry solvents and reagents. Water can interfere with the base and the boronic acid.

  • Choice of Base: The base is critical. For Suzuki couplings, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOtBu, especially with sensitive functional groups.[3] Strong bases can sometimes accelerate side reactions.

  • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions if they are catalyzed more efficiently than the main reaction. Conversely, if the main reaction is simply too slow, a higher loading might be necessary.

Troubleshooting Guide for Failed Triazine Couplings

This section provides a systematic approach to diagnosing and solving common issues.

Symptom 1: Low or No Conversion of Starting Material
Potential Cause Explanation & Causality Recommended Solution
Inactive Catalyst The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being properly reduced to the active Pd(0) species. This is a common but often overlooked failure point.[4][5]Ensure your phosphine ligand is not oxidized. Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using Pd(II), ensure conditions are suitable for in situ reduction.[6]
Extreme Steric Hindrance The chosen ligand is not bulky enough to force the reductive elimination step. The catalytic cycle stalls after transmetalation.Switch to a bulkier ligand. Screening Order: Start with XPhos/SPhos -> move to even bulkier ligands if necessary. A new ligand can completely rescue a failed reaction.[7]
Incorrect Base/Solvent Combination The base may be too weak, poorly soluble in the chosen solvent, or deactivating the catalyst.For Suzuki couplings, try a carbonate base (Cs₂CO₃, K₂CO₃) in a polar aprotic solvent like 1,4-dioxane or DMF. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are common.[2][8]
Low Reaction Temperature Sterically hindered reactions often require higher thermal energy to overcome the activation barrier for reductive elimination.Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). Use a high-boiling point solvent like toluene or xylene if necessary.
Symptom 2: Reaction Stalls at Partial Conversion
Potential Cause Explanation & Causality Recommended Solution
Catalyst Decomposition The active Pd(0) catalyst can be unstable over long reaction times at high temperatures, leading to the formation of inactive palladium black.Use a more robust ligand that better stabilizes the Pd(0) center. Consider a slightly lower temperature over a longer reaction time. Ensure rigorous exclusion of air.
Product Inhibition The coupled triazine product may coordinate to the palladium center more strongly than the starting materials, effectively acting as a catalyst poison.This is a challenging issue. Increasing the catalyst loading may help push the reaction to completion. Sometimes a change in ligand can alter the binding affinities and mitigate this effect.
Reagent Degradation Boronic acids can be prone to decomposition (protodeboronation) under prolonged heating, especially with aqueous bases.Add the boronic acid in portions over the course of the reaction or use a boronate ester (e.g., a pinacol ester) which is often more stable.

Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently solving reaction issues.

G start Reaction Failed: Low/No Conversion check_catalyst 1. Verify Catalyst Activity - Use fresh Pd source & ligand - Ensure anaerobic conditions start->check_catalyst screen_ligands 2. Screen Ligands (Focus on bulky, e-rich type) - e.g., XPhos, SPhos, RuPhos check_catalyst->screen_ligands If still fails success Reaction Successful check_catalyst->success If works optimize_base 3. Optimize Base/Solvent - Try Cs2CO3 or K3PO4 - Switch to Dioxane/Toluene screen_ligands->optimize_base If still fails screen_ligands->success If works increase_temp 4. Increase Temperature - Incrementally raise to 100-120 °C optimize_base->increase_temp If still fails optimize_base->success If works increase_temp->success If works re_evaluate Re-evaluate Substrate (Is the transformation feasible?) increase_temp->re_evaluate If still fails

Caption: Troubleshooting workflow for a failed triazine cross-coupling reaction.

Optimized Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Triazine

This protocol is a robust starting point for coupling an ortho-substituted arylboronic acid to a 2,4-disubstituted-6-chlorotriazine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,4-disubstituted-6-chlorotriazine (1.0 equiv).

    • Add the sterically hindered arylboronic acid (1.5 equiv).

    • Add the base, Cesium Carbonate (Cs₂CO₃, 3.0 equiv).

    • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4.5 mol %).

  • System Inerting:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition and Reaction:

    • Through the septum, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots via syringe.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Mechanistic Insight: The Role of the Ligand

Understanding the catalytic cycle highlights why ligand choice is paramount.

G cluster_0 Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa + Ar(Triazine)-X pd2_complex Ar(Triazine)-Pd(II)-X(L2) oa->pd2_complex tm Transmetalation pd2_complex->tm + Ar'-B(OR)2 pd2_biaryl Ar(Triazine)-Pd(II)-Ar'(L2) tm->pd2_biaryl re Reductive Elimination (Steric Bottleneck!) pd2_biaryl->re re->pd0 Regenerates Catalyst product Product Ar(Triazine)-Ar' re->product

Caption: Palladium catalytic cycle highlighting the reductive elimination bottleneck.

The bulky biarylphosphine ligands (L) are crucial at the Reductive Elimination step. They occupy significant space in the palladium's coordination sphere, creating steric pressure that forces the two bulky aryl groups (Ar(Triazine) and Ar') to bond and be expelled from the metal center, thus turning over the catalyst. Without a sufficiently bulky ligand, this step can become the energetic bottleneck of the entire process, leading to reaction failure.[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-4,6-diphenyl-1,3,5-triazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the design and development of pharmaceuticals and functional materials, the 1,3,5-triazine scaffold is a cornerstone. Its utility is largely derived from the predictable and versatile reactivity of its halogenated derivatives. This guide offers an in-depth comparison of two key building blocks: 2-bromo-4,6-diphenyl-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine. While direct, quantitative comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, this guide will provide a comprehensive analysis based on the well-established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles, supported by available experimental data for analogous systems.

The Decisive Factors in Reactivity: A Tale of Two Halogens

The reactivity of 2-halo-4,6-diphenyl-1,3,5-triazines in SNAr reactions is primarily governed by two opposing factors related to the halogen substituent: its ability to act as a leaving group and its influence on the electrophilicity of the carbon atom to which it is attached.

1. Leaving Group Ability: In general, bromide is a better leaving group than chloride. This is attributed to the C-Br bond being weaker than the C-Cl bond, and the larger, more polarizable bromide ion being more stable in solution upon departure.[1] This would suggest that this compound should be more reactive.

2. Electrophilicity of the Triazine Ring: The SNAr mechanism is typically a two-step process involving the initial attack of a nucleophile on the electron-deficient triazine ring to form a Meisenheimer complex. The rate-determining step is often this initial nucleophilic attack. Chlorine is more electronegative than bromine, and therefore exerts a stronger electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbon atom of the C-X bond, making it more susceptible to nucleophilic attack.[2] This factor would suggest that 2-chloro-4,6-diphenyl-1,3,5-triazine should be more reactive.

In the context of highly activated systems like the 1,3,5-triazine ring, the rate of nucleophilic attack is often the dominant factor. The three nitrogen atoms in the triazine ring create a significant electron deficiency, making the carbon atoms highly electrophilic.[3][4] Therefore, it is plausible that the greater electronegativity of chlorine would lead to a faster rate of reaction for the chloro-derivative compared to the bromo-derivative in many SNAr reactions. However, without direct kinetic studies on these specific compounds, this remains a well-founded hypothesis rather than an experimentally confirmed fact.

The Mechanism of Nucleophilic Aromatic Substitution on the Triazine Core

The substitution of the halogen on 2-halo-4,6-diphenyl-1,3,5-triazines proceeds via the SNAr mechanism, as illustrated below. The electron-deficient nature of the triazine ring is crucial for stabilizing the negatively charged intermediate.

Experimental_Workflow start Dissolve 2-halo-4,6-diphenyl-1,3,5-triazine and nucleophile in solvent cool Cool solutions to 0 °C start->cool add_base Add base to triazine solution cool->add_base add_nucleophile Add nucleophile solution dropwise add_base->add_nucleophile react Stir at room temperature and monitor reaction add_nucleophile->react workup Pour reaction mixture onto ice react->workup isolate Filter, wash, and dry the product workup->isolate purify Purify by recrystallization or chromatography isolate->purify

References

The Unsung Hero: 2-Bromo-4,6-diphenyl-1,3,5-triazine as a Linchpin for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic materials employed is paramount. While the emissive dopants often take center stage, the host and charge-transporting materials form the backbone of a high-performing device. Within this critical framework, derivatives of 2-Bromo-4,6-diphenyl-1,3,5-triazine have emerged as a versatile and powerful class of building blocks, enabling the synthesis of materials that significantly outperform many conventional alternatives.

This guide provides an in-depth comparison of the performance of OLEDs incorporating materials derived from this key triazine precursor. We will explore the synthetic versatility endowed by the bromo-functionalization and present supporting experimental data that underscores the advantages of this molecular design in achieving superior device characteristics.

The Triazine Core: An Electron-Deficient Powerhouse

The 1,3,5-triazine ring is an inherently electron-deficient heterocycle, a characteristic that makes it exceptionally well-suited for applications in OLEDs. This electron deficiency facilitates efficient electron injection and transport, which is crucial for achieving balanced charge carrier recombination within the emissive layer, a prerequisite for high luminescence efficiency.[1][2][3] Furthermore, the rigid, aromatic nature of the triazine core imparts excellent thermal stability to the resulting materials, a critical factor for ensuring the long operational lifetime of OLED devices.[1][2]

The strategic placement of a bromine atom on one of the phenyl groups, as in this compound, unlocks a gateway for chemists to readily diversify the molecular structure through common and efficient cross-coupling reactions, such as the Suzuki coupling.[4][5] This allows for the precise tuning of the electronic and physical properties of the final material to meet the specific demands of a given OLED application, be it as a host for phosphorescent emitters or as a high-performance electron transport material.

Performance Benchmark: Triazine Derivatives vs. Conventional Host Materials

To objectively assess the impact of linkers derived from this compound, we will compare the performance of OLEDs utilizing these materials against devices employing a widely used conventional host material, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). The focus will be on key performance metrics: external quantum efficiency (EQE), power efficiency, turn-on voltage, and operational lifetime.

Case Study 1: T2T - A Star Performer in Green Phosphorescent OLEDs

One of the most successful materials synthesized from triazine precursors is 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T). The synthesis of T2T can be envisioned through a Suzuki coupling reaction where the chloro-precursor of the triazine is reacted with a biphenylboronic acid. A similar strategy can be employed starting from this compound to create asymmetric triazine derivatives.

Experimental data from green phosphorescent OLEDs (PhOLEDs) demonstrate the superiority of T2T as a host material compared to CBP.

Host MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)Device Architecture
T2T (PPy)₂Ir(acac)17.5 59.0 ITO/PEDOT:PSS/α-NPD/TCTA/Host:Emitter/TPBi/LiF/Al[6][7]
CBP Ir(dmpq)₂(acac)~10-12Lower than T2TSimilar to T2T device[8][9][10]

Table 1: Performance comparison of green PhOLEDs using T2T and CBP as host materials.

The significantly higher EQE and power efficiency of the T2T-based device can be attributed to several factors. The triazine core's electron-deficient nature leads to better electron mobility, promoting a more balanced charge recombination within the emissive layer.[6][7] Additionally, T2T possesses a high triplet energy (2.80 eV), which is crucial for effectively confining the triplet excitons of the green phosphorescent emitter and preventing back-energy transfer, a common loss mechanism.[6][7]

Case Study 2: DPTPCz - A Bipolar Host for Enhanced Efficiency and Stability

Another exemplary material that can be synthesized using a bromo-triazine precursor is 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz). This molecule is a bipolar host, meaning it possesses both hole-transporting (carbazole) and electron-transporting (diphenyl-triazine) moieties.[11][12] This bipolar nature is highly desirable as it facilitates balanced charge injection and transport within the emissive layer, leading to improved device efficiency and a wider recombination zone, which can enhance operational stability.[11][12][13]

Let's compare the performance of blue and green PhOLEDs using DPTPCz as the host.

Device ColorHost MaterialMax. EQE (%)Luminance (cd/m²)Lifetime (LT₅₀)
Blue DPTPCz 14.4 >10,000-
Green DPTPCz 21.2 >10,000-
Blue Mixed Host 20.1 >10,00051 h @ 500 cd/m²[14]

Table 2: Performance of PhOLEDs utilizing the bipolar triazine-based host material DPTPCz.[13]

The DPTPCz-based devices exhibit impressive EQEs for both blue and green emission.[13] The high luminance achieved with a low roll-off in efficiency underscores the benefit of the balanced charge transport within the device.[13] While direct lifetime data for DPTPCz was not available in the immediate search, a similar bicarbazole-triazine hybrid host system for blue PhOLEDs demonstrated an operational lifetime (T₅₀) of 51 hours at a luminance of 500 cd/m², indicating the potential for high stability in this class of materials.[14]

Experimental Protocols

Synthesis of Triazine Derivatives via Suzuki Coupling

The versatility of this compound as a precursor stems from its reactivity in palladium-catalyzed cross-coupling reactions. A general protocol for the synthesis of more complex triazine derivatives, such as those with additional aryl or heteroaryl groups, via a Suzuki coupling reaction is outlined below. This method is widely applicable for creating a diverse library of materials for OLED applications.[4][5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base in the anhydrous solvent.

  • Degas the solution by bubbling the inert gas through it for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add water to quench the reaction.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity material required for OLED fabrication.

G cluster_synthesis Synthesis of Triazine Derivatives BromoTriazine 2-Bromo-4,6-diphenyl- 1,3,5-triazine Reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) BromoTriazine->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Purification Work-up & Purification (Chromatography, Recrystallization) Reaction->Purification FinalProduct Functionalized Triazine Derivative (e.g., T2T, DPTPCz) Purification->FinalProduct

Synthetic pathway for functionalized triazine derivatives.
OLED Device Fabrication and Characterization

The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation to deposit the various organic and metallic layers onto a pre-cleaned substrate.

General Device Architecture: A typical multilayer OLED structure consists of the following layers deposited sequentially onto an indium tin oxide (ITO) coated glass substrate:

  • Hole Injection Layer (HIL)

  • Hole Transport Layer (HTL)

  • Emissive Layer (EML): This layer consists of the host material doped with the phosphorescent emitter.

  • Electron Transport Layer (ETL)

  • Electron Injection Layer (EIL)

  • Cathode: A low work function metal, such as aluminum (Al).

Fabrication and Characterization Workflow:

G cluster_workflow OLED Fabrication & Characterization Workflow Substrate ITO Substrate Cleaning Deposition Vacuum Thermal Evaporation of Organic & Metal Layers Substrate->Deposition Encapsulation Device Encapsulation (Inert Atmosphere) Deposition->Encapsulation Characterization Electroluminescence Testing (Current-Voltage-Luminance, EQE, Spectrum, Lifetime) Encapsulation->Characterization Data Performance Data Analysis Characterization->Data

General workflow for OLED fabrication and testing.

Conclusion: A Versatile Building Block for Next-Generation OLEDs

The experimental data clearly demonstrates that linkers and host materials derived from this compound can lead to significant improvements in OLED performance compared to conventional materials like CBP. The inherent electron-deficient nature of the triazine core, combined with the synthetic versatility offered by the bromo-functionality, allows for the rational design of materials with optimized electronic properties and high thermal stability.

The resulting materials, such as T2T and DPTPCz, have been shown to enable high external quantum efficiencies, excellent power efficiencies, and the potential for long operational lifetimes in phosphorescent OLEDs. For researchers and scientists in the field of organic electronics, this compound represents a key building block for the development of next-generation materials that will continue to push the boundaries of OLED technology.

References

A Comparative Guide to the Electrochemical Properties of 2-Substituted-4,6-Diphenyl-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The 1,3,5-triazine ring, an electron-deficient heterocycle, serves as a robust and versatile core for developing advanced functional materials. When symmetrically substituted with three phenyl groups, the resulting 2,4,6-triphenyl-1,3,5-triazine (TPT) scaffold exhibits exceptional thermal stability and well-defined electron-accepting properties. This inherent electron deficiency makes TPT and its derivatives prime candidates for applications requiring efficient electron transport, such as in organic light-emitting diodes (OLEDs), photocatalysis, and photoelectrochemical cells.[1][2][3]

This guide provides an in-depth comparison of the electrochemical properties of 2-substituted-4,6-diphenyl-1,3,5-triazines. We will explore how the electronic nature of the substituent at the C2 position of the triazine core provides a powerful tool for tuning the molecule's redox behavior, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is critical for optimizing device performance by tailoring the material's properties to specific application requirements.[4]

The 2,4,6-Triphenyl-1,3,5-Triazine Core: An Electrochemical Benchmark

The parent 2,4,6-triphenyl-1,3,5-triazine structure is a cornerstone of many electron-acceptor systems.[4] Its electrochemical behavior is characterized by a high reduction potential, indicating its propensity to accept electrons. The standard reduction potentials for 1,3,5-triazine radical cations are estimated to be approximately 2.3 ± 0.1 V versus the Normal Hydrogen Electrode (NHE), highlighting their strong oxidizing nature upon one-electron oxidation.[5] This makes the triazine core an excellent building block for creating donor-acceptor (D-A) materials, where it can be paired with electron-donating moieties to facilitate charge transfer processes that are crucial for optoelectronic applications.[2]

The electrochemical reduction of 2,4,6-triphenyl-1,3,5-triazine in an acidic N,N-dimethylformamide (DMF) solution proceeds via a four-electron process, leading to the formation of 2,4,5-triphenylimidazole through a ring transformation, demonstrating the reactivity of the triazine core under reducing conditions.[6]

Impact of C2-Substituent Variation on Electrochemical Properties

The true versatility of the 4,6-diphenyl-1,3,5-triazine scaffold is unlocked through the strategic modification of the second carbon atom. By introducing different functional groups, researchers can systematically alter the electronic landscape of the entire molecule.

Introducing Electron-Donating Groups

When electron-donating groups, such as carbazole derivatives, are introduced, they effectively raise the HOMO energy level of the molecule. For instance, in a study of emitters for blue OLEDs, introducing a carbazole group at the ortho-position of a phenyl ring on the triazine core resulted in a HOMO energy level of -5.83 eV.[7] This modification can reduce the energy barrier for hole injection from the anode in an OLED device.

Introducing Electron-Withdrawing Groups

Conversely, attaching electron-withdrawing groups can lower both HOMO and LUMO energy levels. The introduction of a bromine atom onto the carbazole substituent of the aforementioned molecule lowered the HOMO to -5.96 eV and raised the LUMO to -2.71 eV (from -2.88 eV), thereby widening the energy band gap.[7] This demonstrates a predictable method for tuning the electronic properties to achieve desired emission colors or improve electron injection/transport in electronic devices.

The following table summarizes the reported HOMO and LUMO energy levels for selected 2,4,6-triphenyl-1,3,5-triazine derivatives, illustrating the impact of substitution.

Compound NameHOMO (eV)LUMO (eV)Band Gap (eV)Reference
9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OTrPhCz)-5.83-2.882.95[7]
9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-2-bromo-9H-carbazole (OTrPhCzBr)-5.96-2.713.25[7]
TTA-TTB COF (Triphenyl-1,3,5-triazine core)-6.10-3.432.67[2]
TAPB-TTB COF (Triphenyl-1,3,5-triazine core with triphenylbenzene donor)-5.74-3.312.43[2]

Note: COF refers to Covalent Organic Frameworks, where the triazine unit is part of a larger polymeric structure. The trend of donor-acceptor interaction influencing the band gap is clearly demonstrated.

Experimental Protocol: Characterization by Cyclic Voltammetry

To ensure the trustworthiness of electrochemical data, a standardized and well-described experimental protocol is essential. Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials and estimate the HOMO/LUMO energy levels of these compounds.[8][9]

Step-by-Step CV Measurement Protocol
  • Preparation of the Analyte Solution:

    • Dissolve the 2-substituted-4,6-diphenyl-1,3,5-triazine derivative in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane, acetonitrile, or THF) to a concentration of approximately 0.1-1.0 mM.[8]

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium fluoride (TBAF), to the solution to ensure sufficient conductivity.[8]

  • Electrochemical Cell Assembly:

    • Use a standard three-electrode cell configuration.

    • Working Electrode: A glassy carbon electrode is commonly used.[10] Polish the electrode with alumina slurry, sonicate in ethanol, and dry it before each measurement to ensure a clean and reproducible surface.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.

    • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Internal Reference Standard:

    • Add a small amount of an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), to the analyte solution. The redox potential of Fc/Fc⁺ is well-defined and relatively solvent-independent.

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value where no reaction occurs towards the reduction or oxidation potentials of the compound. A typical scan rate is 100 mV/s.[8]

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis and Interpretation:

    • Measure the onset potentials for the first oxidation (Eox) and first reduction (Ered) from the CV curve.

    • Calibrate these potentials against the internal ferrocene standard (E₁/₂ of Fc/Fc⁺).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8] (The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple below the vacuum level).[2]

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Triazine (0.1-1.0 mM) add_electrolyte Add Supporting Electrolyte (0.1 M TBAPF6) dissolve->add_electrolyte add_ref Add Internal Standard (Ferrocene) add_electrolyte->add_ref electrodes Assemble 3-Electrode Cell (WE, RE, CE) add_ref->electrodes purge Purge with N2/Ar (15 min) electrodes->purge connect Connect to Potentiostat purge->connect scan Scan Potential (e.g., 100 mV/s) connect->scan record Record Voltammogram scan->record determine_potentials Determine Onset Oxidation/Reduction Potentials record->determine_potentials calibrate Calibrate vs. Fc/Fc+ determine_potentials->calibrate calculate_homo_lumo Calculate HOMO/LUMO Energy Levels calibrate->calculate_homo_lumo

Cyclic Voltammetry Experimental Workflow.

Structure-Property Relationships: A Visual Guide

The relationship between the electronic nature of the C2 substituent and the resulting molecular orbital energies is a cornerstone of rational material design. Electron-donating groups (EDGs) destabilize the HOMO, pushing it to higher energies, while electron-withdrawing groups (EWGs) stabilize the LUMO, pulling it to lower energies.

G substituent {Substituent at C2 Position| - EDG (e.g., -NPh2, -Carbazole) - EWG (e.g., -CN, -Br) } properties Electrochemical Properties HOMO Energy Level LUMO Energy Level Band Gap (LUMO-HOMO) substituent->properties:f0 EDG Raises HOMO substituent->properties:f1 EWG Lowers LUMO performance {Device Performance|{ Electron/Hole Injection| Electron Transport Mobility| Emission Wavelength}|Photocatalytic Activity} properties->performance Influences

Influence of C2-Substituent on Properties.

Comparison with Alternative Electron-Accepting Scaffolds

While 1,3,5-triazines are potent electron acceptors, other heterocyclic systems are also employed in similar applications.

  • Pyrimidines: 2,4,6-Triphenylpyrimidine, an analogue of TPT, also undergoes electrochemical reduction. However, its reduction leads to the formation of 2,3,5-triphenylpyrrole, indicating a different reaction pathway compared to the triazine core.[6]

  • Oxadiazoles: 1,3,4-Oxadiazole derivatives are widely used as electron-transport and hole-blocking materials in OLEDs. They often exhibit deep LUMO levels, but their thermal stability can sometimes be lower than that of triazine-based materials.

  • Benzothiadiazoles (BTZ): BTZ is a strong electron-accepting unit used to create low band gap D-A polymers for organic photovoltaics. While highly effective, the electrochemical and photophysical properties are heavily dependent on the donor units attached to the BTZ core.

The 2,4,6-triphenyl-1,3,5-triazine scaffold offers a compelling balance of high thermal stability, strong electron-accepting character, and, most importantly, a synthetically accessible platform for fine-tuning electrochemical properties through substitution.[1] The most common synthetic route involves the versatile and temperature-controlled sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[11][12]

Conclusion and Future Outlook

The 2-substituted-4,6-diphenyl-1,3,5-triazine framework is a powerful platform for the rational design of organic electronic materials. The ability to precisely control the redox potentials and frontier molecular orbital energy levels by simply varying the substituent at the C2 position allows for the creation of bespoke materials optimized for specific applications. The strong electron-accepting nature, coupled with high thermal stability and synthetic accessibility, ensures that these triazine derivatives will continue to be a major focus of research in materials science.

Future investigations will likely focus on incorporating more complex and functional substituents to unlock novel properties, such as stimuli-responsiveness or enhanced photocatalytic activity. The development of advanced, multi-functional materials based on this remarkable scaffold holds significant promise for the next generation of organic electronics.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the successful formation of a carbon-nitrogen (C-N) bond is a cornerstone of synthetic chemistry.[1][2][3] These bonds are integral to a vast array of pharmaceuticals, agrochemicals, and materials.[2][4][5] Therefore, rigorous and unambiguous validation of C-N bond formation is not merely a procedural step but a critical determinant of project success. This guide provides an in-depth comparison of common spectroscopic methods employed for this purpose, offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthetic endeavors.

The Central Challenge: Confirming C-N Connectivity

The formation of a C-N bond introduces a new set of structural features that can be probed by various spectroscopic techniques. The choice of method, or more often, the combination of methods, depends on the specific nature of the molecule, the potential for side reactions, and the level of structural detail required. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Photoelectron Spectroscopy (XPS), providing a comprehensive toolkit for the validation of this crucial functional group.

A Comparative Overview of Spectroscopic Techniques

Each spectroscopic method offers a unique window into the molecular world. Understanding their individual strengths and limitations is paramount for efficient and accurate structural elucidation.

Spectroscopic TechniquePrimary Information ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity and chemical environment of atomsUnambiguous structural determination, information on stereochemistry and dynamics.[6]Lower sensitivity, can be complex to interpret for large molecules.[7]
IR Spectroscopy Presence of specific functional groupsFast, simple, and non-destructive; excellent for identifying N-H and C=O bonds in amides.[8]Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity, allows for determination of molecular formula.[9][10]Isomeric compounds can be difficult to distinguish.
XPS Elemental composition and chemical states of surface atomsSurface-sensitive, provides direct evidence of nitrogen's chemical environment.[11]Primarily a surface analysis technique, may not represent the bulk material.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous confirmation of C-N bond formation.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[6]

The formation of a C-N bond results in predictable changes in the NMR spectrum. Protons and carbons adjacent to the newly formed bond will experience a change in their chemical shift due to the electronegativity and anisotropic effects of the nitrogen atom. Furthermore, the coupling between protons on the carbon and nitrogen atoms (in the case of N-H bonds) can provide direct evidence of connectivity. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for definitively establishing the C-N linkage by showing correlations between protons and carbons that are separated by one or multiple bonds, respectively.

Objective: To confirm the formation of a C-N bond by observing changes in chemical shifts and through-bond correlations.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Observe the chemical shifts of protons alpha to the nitrogen. For example, in the case of an amine, the -CH₂-N protons will typically appear in the 2.5-3.5 ppm range.

    • If an N-H proton is present, its chemical shift can vary widely and is often broad due to exchange and hydrogen bonding.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Identify the chemical shift of the carbon atom directly bonded to the nitrogen. Aliphatic C-N carbons typically resonate between 30-60 ppm, while aromatic C-N carbons appear further downfield.

  • 2D NMR Acquisition (if necessary):

    • For unambiguous confirmation, acquire a 2D HMBC spectrum.

    • Look for a correlation peak between the proton(s) on the carbon and the carbon on the other side of the newly formed C-N bond. This provides definitive evidence of the bond's formation.

Infrared (IR) Spectroscopy: A Rapid Functional Group Screen

IR spectroscopy is a quick and straightforward method to confirm the presence or absence of key functional groups, making it an excellent first-pass technique for monitoring a reaction's progress and confirming the formation of products like amides.

[8][12]##### Causality Behind Experimental Choices in IR:

The formation of a C-N bond, particularly in the context of creating primary or secondary amines and amides, introduces characteristic vibrational modes. The N-H stretching vibrations are particularly informative. Primary amines (R-NH₂) show two distinct N-H stretching bands, while secondary amines (R₂-NH) exhibit only one. T[13][14]ertiary amines (R₃-N) lack an N-H bond and therefore do not show a signal in this region. A[13]mides are characterized by a strong C=O stretching band (Amide I) and an N-H bending vibration (Amide II).

[8][12][15]##### Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To identify characteristic vibrational bands associated with the newly formed C-N bond or related functional groups.

Methodology:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition:

    • Record the background spectrum of the clean ATR crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis:

    • Examine the region between 3500-3300 cm⁻¹ for N-H stretching vibrations.

    • For amides, look for the characteristic Amide I (C=O stretch) band around 1680-1630 cm⁻¹ and the Amide II (N-H bend) band around 1640-1550 cm⁻¹. [8] * The C-N stretching vibration appears in the 1350-1000 cm⁻¹ region but can be more difficult to assign definitively due to overlapping peaks.

[13]***

Characteristic IR Absorptions for C-N Bond Containing Functional Groups

Functional GroupVibrationCharacteristic Frequency (cm⁻¹)
Primary Amine (R-NH₂)N-H StretchTwo bands: ~3400-3300 and ~3330-3250
N-H Bend (Scissoring)~1650-1580
Secondary Amine (R₂-NH)N-H StretchOne band: ~3350-3310
Amide (R-CO-NH₂)N-H StretchTwo bands: ~3350 and ~3180 (broad)
C=O Stretch (Amide I)~1680-1630 (strong)
N-H Bend (Amide II)~1640-1550
Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the molecular weight of the product, offering strong evidence for the successful incorporation of the nitrogen-containing fragment. H[9][10]igh-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the structural assignment.

The formation of a C-N bond will result in a product with a specific molecular weight. By comparing the experimentally determined molecular weight with the theoretical value, one can confirm the overall success of the reaction. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of a resonance-stabilized iminium ion, which can be a diagnostic peak.

[14]##### Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the product and confirm its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the observed m/z value with the calculated molecular weight of the expected product.

    • For HRMS data, use the exact mass to determine the elemental formula and confirm the presence of nitrogen.

Logical Flow for Mass Spectrometry Validation

G start Prepare Dilute Sample Solution infuse Infuse into ESI Source start->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Identify Molecular Ion Peak acquire->analyze compare Compare Experimental vs. Theoretical Molecular Weight analyze->compare match Match? compare->match hrms Perform HRMS for Elemental Composition match->hrms Yes no_match Re-evaluate Reaction/ Purification match->no_match No confirm C-N Bond Formation Supported hrms->confirm

Caption: Decision-making workflow for C-N bond validation using mass spectrometry.

X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Probe of Chemical State

XPS is a powerful surface analysis technique that provides information about the elemental composition and, crucially, the chemical state of elements within the top few nanometers of a material. T[11][16]his makes it particularly useful for characterizing C-N bonds in thin films, self-assembled monolayers, and modified surfaces.

The binding energy of the N 1s core electron is sensitive to the chemical environment of the nitrogen atom. F[17][18][19]or instance, the N 1s binding energy for an amine will be different from that of an amide or an azide. By carefully analyzing the position and shape of the N 1s peak, one can identify the types of nitrogen species present on a surface and confirm the formation of the desired C-N bond.

[11]##### Experimental Protocol: XPS Analysis of a Modified Surface

Objective: To identify the chemical state of nitrogen on a surface and confirm covalent bond formation.

Methodology:

  • Sample Preparation: Mount the solid sample on a sample holder. Ensure the surface to be analyzed is clean and free of contaminants.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey scan to identify all elements present on the surface.

    • Acquire a high-resolution scan of the N 1s region.

  • Data Analysis:

    • Fit the high-resolution N 1s spectrum with appropriate peak components.

    • Assign each component to a specific nitrogen chemical state based on its binding energy. For example, amine/amide nitrogen typically appears around 400 eV. [11] * The presence of a peak at the expected binding energy for the newly formed C-N bond provides strong evidence of its formation.

Representative N 1s Binding Energies

Nitrogen SpeciesApproximate Binding Energy (eV)
Amine/Amide~400.5
NitrideLower than amine/amide
Azide (outer N)~402.1
Azide (central N)~405.6
Oxidized Nitrogen Species> 405

Conclusion: A Multi-faceted Approach for Confident Validation

No single spectroscopic technique tells the whole story. A robust and trustworthy validation of C-N bond formation relies on the intelligent application of multiple, complementary methods. A typical workflow might involve using IR spectroscopy for rapid reaction monitoring, followed by mass spectrometry to confirm the molecular weight of the purified product. Finally, detailed 1D and 2D NMR spectroscopy provides the unambiguous structural confirmation. For surface-bound species, XPS is an indispensable tool. By understanding the principles and practical applications of these techniques, researchers can navigate the complexities of C-N bond formation with confidence and scientific rigor.

References

A Senior Application Scientist's Guide to Assessing Purity of Synthesized Triazine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized triazine derivatives is a non-negotiable step in ensuring the safety, efficacy, and reproducibility of their research and development efforts. Triazine-based compounds are integral to pharmaceuticals and agrochemicals, making robust analytical methods for their quality control paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an in-depth comparison of HPLC-based methodologies for the purity assessment of synthesized triazine derivatives. It delves into the causality behind experimental choices, presents detailed protocols, and compares the performance of HPLC with alternative techniques, all grounded in authoritative sources and experimental data.

The Central Role of HPLC in Purity Determination

The purity of an active pharmaceutical ingredient (API) directly influences its therapeutic effect and safety profile.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the International Conference on Harmonisation (ICH) guidelines mandate stringent purity control.[2][3] HPLC, particularly in its reversed-phase modality (RP-HPLC), is exceptionally well-suited for separating triazine derivatives from process-related impurities and degradation products.[1]

The choice of HPLC is underpinned by its versatility in handling a wide range of compound polarities and its compatibility with various detection methods, most commonly Ultraviolet (UV) detection, due to the strong UV absorbance of the triazine ring.[4]

Strategic Method Development in HPLC for Triazine Analysis

A successful HPLC purity assessment hinges on a well-developed and validated method. The following sections break down the critical experimental parameters and the rationale for their selection.

The Stationary Phase: A Critical Choice for Selectivity

The most prevalent stationary phase for triazine analysis is the octadecyl (C18) column.[5][6] The non-polar nature of the C18 stationary phase allows for the retention of moderately polar to non-polar triazine derivatives through hydrophobic interactions.[7] However, a key challenge in analyzing basic triazine compounds is their interaction with residual acidic silanol groups on the silica backbone of the stationary phase, which can lead to poor peak shape (tailing).[5]

Expert Insight: To mitigate this, modern, high-purity, end-capped C18 columns are highly recommended.[5] End-capping chemically modifies the majority of residual silanols, minimizing secondary interactions and resulting in more symmetrical peaks. For instances where C18 columns do not provide adequate selectivity, alternative stationary phases like phenyl-hexyl or cyano columns can offer different separation mechanisms and improve resolution.[5]

The Mobile Phase: Driving Separation and Optimizing Peak Shape

The mobile phase composition is a powerful tool for controlling the retention and selectivity of the separation. Typically, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used.[8]

Causality in Mobile Phase Selection:

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better peak efficiency. The choice and proportion of the organic modifier directly impact the retention time of the analytes; increasing the organic content will decrease retention.[8]

  • pH Control: The pH of the aqueous portion of the mobile phase is critical, especially for ionizable triazine compounds.[5] Adjusting the pH to a range of 2.5-3.5 using an acidic modifier like formic or acetic acid serves a dual purpose: it suppresses the ionization of residual silanol groups on the stationary phase and ensures that the basic triazine analytes are consistently protonated. This minimizes undesirable ionic interactions and significantly reduces peak tailing.[5]

Gradient vs. Isocratic Elution: A Question of Complexity
  • Isocratic Elution: A constant mobile phase composition is used throughout the analysis. This is suitable for simple mixtures where all components have similar retention characteristics.

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. This is essential for complex samples containing compounds with a wide range of polarities, as it allows for the elution of strongly retained components in a reasonable time while still providing good resolution for early-eluting peaks.[9]

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_prep Preparation cluster_dev Development Cycle cluster_val Validation Analyte Understand Analyte Properties (pKa, logP) Column Select Initial Column (e.g., End-capped C18) Analyte->Column MobilePhase Optimize Mobile Phase (Organic Solvent, pH) Column->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient Parameters Fine-tune Parameters (Flow Rate, Temperature) Gradient->Parameters SST System Suitability Test Parameters->SST SST->MobilePhase Fails Validation Perform Method Validation (ICH Guidelines) SST->Validation Meets Criteria

Caption: A logical workflow for developing a robust HPLC method for triazine analysis.

Experimental Protocol: A Generalized HPLC Purity Assay

This protocol provides a starting point for the purity assessment of a synthesized triazine derivative. It must be optimized and validated for each specific compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.[6]

  • Data acquisition and processing software.[10]

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC grade acetonitrile, methanol, and water.[4]

  • Formic acid or phosphoric acid.[5][11]

  • Reference standard of the triazine derivative (of known purity).

  • Synthesized triazine derivative sample.

2. Chromatographic Conditions (Starting Point):

Parameter Condition Rationale
Column C18, 4.6 mm x 150 mm, 5 µm particle size (end-capped) Provides good retention for triazines and minimizes peak tailing.[5][12]
Mobile Phase A 0.1% Formic Acid in Water Controls pH to ensure consistent analyte protonation and minimize silanol interactions.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier to elute the analytes.[5]
Gradient Start with a higher percentage of A, ramp up B to elute all components. A typical starting gradient could be 10-90% B over 20 minutes. Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.[6]
Column Temp. 30 °C Improves reproducibility by controlling viscosity and analyte retention.[6]
Detection UV at 220 nm or 230 nm Triazines exhibit strong absorbance in this region.[4][11]

| Injection Vol. | 10 µL | A typical volume to avoid column overload. |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the synthesized triazine derivative sample at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions.

  • Identify the main peak corresponding to the triazine derivative in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the synthesized compound using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness and Compliance

A self-validating system is one where the method's performance is continuously monitored and demonstrated to be suitable for its intended purpose. This is achieved through method validation according to ICH guidelines (specifically Q2(R2)).[3][13]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of impurities, degradation products, and placebo components.[14] The main peak should be free from interference from other components. Peak purity analysis using a Diode Array Detector (DAD) can confirm this.[15]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy The closeness of the test results to the true value.[14] Recovery of spiked samples should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] Relative Standard Deviation (RSD) ≤ 2% for repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, etc.).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[2] Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] Signal-to-noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] | System suitability parameters should remain within acceptable limits when parameters like mobile phase pH (±0.2 units) or column temperature (±5 °C) are slightly varied. |

System Suitability Testing (SST): The Daily Check for a Self-Validating System Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[16] This typically involves injecting a standard solution multiple times and checking parameters like:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (Efficiency): A measure of column performance.

  • Repeatability of Peak Area and Retention Time: RSD ≤ 2.0%.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity assessment, other techniques can provide complementary or confirmatory information.

TechniquePrincipleAdvantages for Triazine AnalysisLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.[17]Robust, widely available, excellent for quantification.[6]May not separate all co-eluting impurities; identification is based on retention time only.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass.[18]High sensitivity and selectivity, provides structural information for impurity identification.[6][19]Requires analytes to be volatile and thermally stable; derivatization may be necessary.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of MS.[18]Excellent for impurity profiling and identification without derivatization. High sensitivity.[20]Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule.Absolute method for purity determination (qNMR); excellent for structural elucidation of unknown impurities.Lower sensitivity compared to chromatographic methods; requires highly pure standards for quantification.
Thin-Layer Chromatography (TLC) A simpler form of liquid chromatography.[17]Fast, inexpensive, good for rapid screening and monitoring reaction progress.Primarily qualitative, not suitable for precise quantification.

Decision Logic for Method Selection:

Method_Selection Start Purity Assessment Goal RoutineQC Routine QC & Quantification Start->RoutineQC ImpurityID Impurity Identification & Profiling Start->ImpurityID Screening Rapid Screening Start->Screening StructureConfirm Absolute Purity & Structure Confirmation Start->StructureConfirm HPLC_UV HPLC-UV RoutineQC->HPLC_UV LC_MS LC-MS ImpurityID->LC_MS GC_MS GC-MS (if volatile) ImpurityID->GC_MS TLC TLC Screening->TLC NMR qNMR StructureConfirm->NMR

Caption: A decision tree for selecting the appropriate analytical method for triazine derivatives.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The assessment of purity for synthesized triazine derivatives is a critical aspect of drug development and chemical research. Reversed-phase HPLC with UV detection stands as the gold-standard technique, offering a balance of resolution, sensitivity, and quantitative accuracy. The key to a reliable purity assessment lies in a systematically developed and rigorously validated HPLC method, adhering to ICH guidelines. This ensures the generation of trustworthy and reproducible data. For comprehensive characterization, particularly for impurity identification and structural elucidation, complementary techniques such as LC-MS and NMR are invaluable. By selecting the appropriate analytical tools and grounding the methodology in sound scientific principles, researchers can confidently establish the purity of their synthesized triazine derivatives, paving the way for successful downstream applications.

References

photophysical properties of materials derived from 2-Bromo-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of Materials Derived from 2-Bromo-4,6-diphenyl-1,3,5-triazine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the rapidly advancing field of organic electronics, the rational design of molecules with tailored photophysical properties is paramount. The 1,3,5-triazine scaffold has emerged as a cornerstone in the development of high-performance materials for applications such as Organic Light-Emitting Diodes (OLEDs), particularly due to its inherent electron-deficient nature. This guide provides a comprehensive comparison of the photophysical properties of materials derived from the versatile building block, this compound, and benchmarks them against other prominent classes of optoelectronic materials. We will delve into the synthetic strategies, the fundamental photophysical principles, and the experimental methodologies that underpin the characterization of these fascinating compounds.

The this compound Core: A Versatile Platform

The this compound molecule is a key intermediate in the synthesis of advanced organic materials. Its utility stems from several key features:

  • Electron-Deficient Triazine Core: The 1,3,5-triazine ring is a potent electron acceptor, which is crucial for creating molecules with a significant intramolecular charge transfer (ICT) character when paired with suitable electron-donating moieties.

  • Reactive Bromine Site: The bromo-substituent serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the precise tuning of the molecule's electronic and photophysical properties.

  • Stable Phenyl Groups: The two phenyl substituents contribute to the molecule's thermal and morphological stability, which are critical for device longevity.

The general synthetic approach involves the coupling of this compound with various boronic acids or other organometallic reagents to append electron-donating groups, leading to the formation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures.

cluster_synthesis General Synthetic Pathway start This compound (Acceptor Core) product Donor-Acceptor Material (e.g., for TADF) start->product Suzuki-Miyaura Cross-Coupling donor Electron Donor with Boronic Acid/Ester (e.g., Carbazole, Acridine) donor->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->product

Caption: General synthetic route for derivatizing this compound.

Key Photophysical Properties and Their Significance

The defining photophysical characteristic of many materials derived from this compound is their propensity for Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency (IQE) in OLEDs.

The TADF process is governed by the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, from which light is emitted as delayed fluorescence. The D-A architecture of triazine derivatives spatially separates the highest occupied molecular orbital (HOMO), typically localized on the donor, from the lowest unoccupied molecular orbital (LUMO), localized on the triazine acceptor. This separation minimizes the exchange energy, leading to a small ΔEST.

S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption T1 T₁ (Triplet Excited State) T1->S0 Phosphorescence (Typically slow) T1->S1 Reverse ISC (RISC) (Thermal Activation) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) S1->T1 Intersystem Crossing (ISC)

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Bromo-4,6-diphenyl-1,3,5-triazine (CAS No: 80984-79-8). As a brominated heterocyclic compound, its disposal requires a stringent, evidence-based protocol to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principle: Hazard Identification and Risk Mitigation

The foundation of any disposal protocol is a thorough understanding of the substance's inherent risks. This compound is a halogenated organic compound. This classification is the single most critical factor governing its disposal pathway.

Causality of Disposal Protocol: The presence of a carbon-halogen (C-Br) bond means this compound must be treated as halogenated organic waste .[1][2] Improper disposal, particularly mixing with non-halogenated waste, can lead to the formation of highly toxic and environmentally persistent byproducts, such as brominated dioxins, during incineration.[1] While the toxicological properties of this specific molecule have not been exhaustively investigated, data from structurally related compounds suggest it may cause skin, eye, and respiratory irritation.[3][4] A precautionary principle is therefore paramount.

Property Information
Chemical Name This compound
CAS Number 80984-79-8[5]
Molecular Formula C₂₁H₁₄BrN₃[3]
Appearance White to light yellow powder or crystal[5]
Primary Hazard Halogenated Organic Compound
Known Hazards May cause respiratory, skin, and eye irritation[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical in any capacity—from initial use to final waste disposal—the correct PPE must be worn. This creates a self-validating system of safety, minimizing the risk of exposure at every step.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles[6]Chemical-resistant nitrile gloves, inspected before use[4]Fully buttoned lab coat[6]Work within a certified chemical fume hood to control dust[6][7]
Handling Solutions Safety goggles and face shield[4][6]Chemical-resistant nitrile gloves[4]Chemical-resistant lab coat[6]Work within a certified chemical fume hood[6]
Packaging Waste Safety goggles[6]Chemical-resistant nitrile gloves[4]Lab coat[6]A well-ventilated area is sufficient if dust is not generated
Minor Spill Cleanup Safety goggles and face shield[4]Chemical-resistant nitrile gloves[4]Lab coat[6]Use a respirator with appropriate cartridges (e.g., P95/P1) if dust is airborne[3][4]

Step-by-Step Disposal Protocol: Segregation is Key

The following procedures ensure that all waste streams containing this compound are managed in compliance with safety and environmental regulations.

Step 1: Identify and Segregate Waste Streams

Immediately upon generation, classify all waste into one of the following categories. Never mix halogenated and non-halogenated waste streams.[6]

  • Pure or Unused Solid: The original chemical or synthesized product.

  • Contaminated Solid Waste: Items that have come into direct contact with the chemical, such as gloves, weighing paper, paper towels, and disposable labware.

  • Contaminated Liquid Organic Waste: Solutions where the chemical is dissolved in an organic solvent (e.g., dichloromethane, THF).

  • Contaminated Aqueous Waste: Any aqueous solutions, such as from an extraction process, that contain traces of the compound.

Step 2: Container Selection and Labeling

Proper containment and labeling prevent dangerous chemical reactions and ensure the waste is handled correctly by disposal technicians.

  • Select an Appropriate Container: Use only chemically resistant, sealable containers. Ensure the container is compatible with the waste (e.g., do not store corrosive solutions in a metal can).

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

  • Specify Contents: Clearly write the full chemical name: "this compound." If it is a solution, list all components and their approximate percentages.

  • Add Hazard Classification: Crucially, add the words "Halogenated Organic Waste" to the label.[1][6]

Step 3: Waste Collection and Storage
  • For Solid Waste (Pure and Contaminated):

    • Carefully place the solid waste into a designated, properly labeled, wide-mouth solid waste container.

    • Avoid creating dust during transfer.[3]

    • Keep the container sealed when not in use.

  • For Liquid Waste (Organic and Aqueous):

    • Using a funnel, carefully pour the liquid waste into its designated, labeled "Halogenated Organic Waste" container.

    • Do not mix aqueous and organic halogenated waste unless your institution's protocol specifically allows it.

    • Keep the container sealed when not in use and store it in secondary containment.[6]

Step 4: Final Disposal Pathway
  • Storage: Store sealed waste containers in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Professional Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][8] The final disposal must be conducted by a licensed professional waste disposal service.[3]

  • Methodology: The standard and accepted technology for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen bromide.[3][9]

Emergency Protocol: Minor Spill Management

Immediate and correct action is critical in the event of a spill.

  • Alert Personnel: Notify everyone in the immediate vicinity.

  • Ensure Safety: Confirm you are wearing the appropriate PPE (see table above). Ensure the area is well-ventilated, and remove any ignition sources.[1]

  • Contain the Spill: Prevent the powder from spreading.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials like paper towels for the initial absorption.

  • Package for Disposal: Carefully sweep or scoop the absorbed material and place it into a new, sealable container.[3][4] Label it as "Spill Debris: this compound" and "Halogenated Organic Waste."

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as contaminated solid waste.

  • Escalation: For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[6]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from work involving this compound.

G start Waste Containing This compound Generated waste_type What is the physical state of the waste? start->waste_type solid_node Solid (Pure chemical, contaminated gloves, filter paper, spill debris) waste_type->solid_node Solid liquid_node Liquid waste_type->liquid_node Liquid collect_solid Collect in a sealed, compatible container labeled: 'HAZARDOUS WASTE' 'SOLID HALOGENATED ORGANIC WASTE' solid_node->collect_solid liquid_type Is the solvent organic or aqueous? liquid_node->liquid_type organic_sol Organic Solution liquid_type->organic_sol Organic aqueous_sol Aqueous Solution liquid_type->aqueous_sol Aqueous collect_liquid Collect in a sealed, compatible container labeled: 'HAZARDOUS WASTE' 'LIQUID HALOGENATED ORGANIC WASTE' organic_sol->collect_liquid aqueous_sol->collect_liquid final_disposal Store securely in designated satellite accumulation area. Arrange for pickup by licensed hazardous waste contractor. collect_solid->final_disposal collect_liquid->final_disposal no_drain STRICTLY NO DRAIN DISPOSAL final_disposal->no_drain

Caption: Decision workflow for proper segregation and disposal.

References

Navigating the Safe Handling of 2-Bromo-4,6-diphenyl-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, 2-Bromo-4,6-diphenyl-1,3,5-triazine is a valuable building block in synthetic chemistry. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that can cause skin and eye irritation.[1][2] While comprehensive toxicological data is not fully available, the presence of a bromine atom and the triazine core necessitates a cautious approach.[3] Brominated organic compounds as a class can present various health and safety hazards, including toxicity and reactivity.[4] Triazine-based compounds can also be irritating to the skin and eyes.[5] Therefore, the primary goal of our personal protective equipment (PPE) and handling protocols is to prevent direct contact and inhalation.

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness and irritation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties have not been extensively studied.[3] A conservative approach is therefore essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationMinimum PPE Requirement
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coat, and a particulate respirator (N95 or equivalent) if not handled in a fume hood.
In-Solution Handling (e.g., reactions, transfers) Nitrile gloves, chemical splash goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Work-up and Purification Nitrile gloves, chemical splash goggles, and a lab coat within a fume hood. Consider a face shield if there is a significant splash risk.
Waste Disposal Nitrile gloves, chemical splash goggles, and a lab coat.

The Rationale Behind the Selection:

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or punctures before use and dispose of them immediately after handling the compound.[6]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, when handling solutions or during procedures with a splash risk, chemical splash goggles are essential to provide a complete seal around the eyes.[6][7]

  • Lab Coat: A lab coat protects your skin and personal clothing from accidental spills.

  • Respiratory Protection: When handling the solid compound outside of a fume hood, a particulate respirator is necessary to prevent inhalation of fine dust particles.[2][3]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: Conduct all weighing and handling of the solid compound in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Don PPE: Put on your lab coat, safety glasses, and gloves. If not in a fume hood, a particulate respirator is required.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.[3][6]

  • Clean-up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as solid hazardous waste.

Dissolution and Reaction
  • Fume Hood: All subsequent steps involving the handling of solutions should be performed in a certified chemical fume hood.

  • Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Reaction Setup: Ensure your reaction vessel is securely clamped and that any heating or stirring apparatus is functioning correctly.

Spill Management and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.[4]

Minor Spill (Solid)
  • Alert Personnel: Inform others in the immediate vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE (lab coat, goggles, gloves).

  • Containment: Gently cover the spill with an absorbent material to prevent further dispersal of dust.

  • Clean-up: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[3] Avoid creating dust during this process.

  • Decontamination: Clean the spill area with soap and water.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[8] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][8] Seek immediate medical attention.

Waste Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid. Collect this waste in a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."[4]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.[4]

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.[4]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Collection: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed disposal company.[9]

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

start Start: Handling this compound weighing Weighing Solid start->weighing in_fume_hood In Fume Hood? weighing->in_fume_hood ppe_respirator Don Lab Coat, Goggles, Gloves, & Respirator in_fume_hood->ppe_respirator No ppe_no_respirator Don Lab Coat, Goggles, & Gloves in_fume_hood->ppe_no_respirator Yes dissolution Dissolution & Reaction (In Fume Hood) ppe_respirator->dissolution ppe_no_respirator->dissolution spill Spill Occurs? dissolution->spill spill_procedure Follow Spill Procedure spill->spill_procedure Yes waste_disposal Waste Disposal spill->waste_disposal No spill_procedure->waste_disposal segregate_waste Segregate Halogenated Waste (Solid & Liquid) waste_disposal->segregate_waste end End of Procedure segregate_waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.